2-Isocyanatoprop-1-ene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-isocyanatoprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4(2)5-3-6/h1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQJZQQPMIFNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514094 | |
| Record name | 2-Isocyanatoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-87-9 | |
| Record name | 2-Isocyanatoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Executive Summary: The Dual-Functional Reagent
Technical Master File: Isopropenyl Isocyanate (CAS 4747-87-9) [1]
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers Subject: Advanced handling, synthesis, and reactivity profiling of Isopropenyl Isocyanate.
Isopropenyl isocyanate (IPIC), CAS 4747-87-9, represents a unique class of "heterofunctional monomers" containing both an electron-deficient olefin (vinyl group) and a highly reactive isocyanate moiety. Unlike its saturated analog, isopropyl isocyanate, IPIC offers a divergent reactivity profile that allows for the synthesis of functionalized polymers and complex heterocyclic scaffolds.
This guide serves as an expanded technical resource, transcending the standard Safety Data Sheet (SDS) to provide actionable protocols for synthesis, stabilization, and application in drug development.
Part 1: Physicochemical Characterization
IPIC is a volatile, lachrymatory liquid. Its structure allows it to act as a "chameleon" reagent—behaving as a monomer in radical polymerizations or as an electrophile in nucleophilic additions.
Chemical Identity & Constants
| Property | Value / Description | Notes |
| CAS Number | 4747-87-9 | Distinct from Isopropyl Isocyanate (CAS 1795-48-8) |
| IUPAC Name | 2-Isocyanatopropene | |
| Molecular Formula | C₄H₅NO | |
| Molecular Weight | 83.09 g/mol | |
| Physical State | Colorless Liquid | Pungent, lachrymatory odor |
| Boiling Point | ~60–65 °C (Estimated) | High volatility; often co-distilled with solvents |
| Density | ~0.9 g/cm³ (Estimated) | Based on structural analogs |
| Solubility | Reacts with water | Soluble in aprotic solvents (DCM, Toluene, THF) |
Structural Reactivity Logic
The molecule possesses two orthogonal reactive centers. Understanding the electronic environment of these centers is crucial for experimental design.
Figure 1: Orthogonal reactivity sites of Isopropenyl Isocyanate.
Part 2: Safety Architecture (SDS Core)
Due to the high reactivity of the isocyanate group and the polymerization potential of the alkene, IPIC requires a "Defense-in-Depth" safety strategy.
Hazard Classification (GHS)
-
Acute Toxicity: Toxic by inhalation and ingestion.
-
Skin/Eye Corrosion: Causes severe skin burns and eye damage.
-
Sensitization: Respiratory sensitizer (may cause asthma-like symptoms).
-
Specific Hazard: Lachrymator (induces severe tearing).
-
Reactivity Hazard: Potential for uncontrolled polymerization if unstabilized.
Exposure Response Protocol
The following decision tree outlines the immediate response logic for exposure incidents.
Figure 2: Emergency response logic for isocyanate exposure.
Part 3: Handling, Stabilization & Storage
Researchers often fail to account for the autopolymerization risk of IPIC. Unlike saturated isocyanates, IPIC can solidify into an insoluble mass if stored improperly.
Stabilization Protocol
To prevent radical polymerization of the vinyl group during storage, a radical inhibitor must be added.
-
Standard Inhibitor: 2,6-Di-tert-butyl-4-methylphenol (BHT) at 100–200 ppm.
-
Alternative: Phenothiazine (for higher temperature applications).
Moisture Exclusion (The "Dry Chain")
Isocyanates react with ambient moisture to form carbamic acids, which decarboxylate to amines. These amines then react with remaining isocyanate to form ureas (white precipitate).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Handling: Use Schlenk lines or a glovebox. All glassware must be flame-dried.
Part 4: Synthetic Utility & Protocols
IPIC is primarily synthesized via the Curtius Rearrangement of methacryloyl azide. This route avoids the use of phosgene but requires careful thermal management to prevent explosion of the azide intermediate.
Synthesis via Curtius Rearrangement
Reaction Scheme: Methacryloyl Chloride + NaN3 → [Methacryloyl Azide] → (Heat) → Isopropenyl Isocyanate + N2
Detailed Protocol:
-
Azide Formation: Dissolve methacryloyl chloride (1.0 eq) in DCM at 0°C. Add activated Sodium Azide (1.2 eq) dissolved in water dropwise. Stir vigorously for 2 hours.
-
Extraction: Separate the organic layer containing the acyl azide. Critical Safety Note: Do not concentrate the azide solution to dryness; acyl azides are explosive.
-
Rearrangement: Add the acyl azide solution dropwise to refluxing toluene (or benzene) containing a radical inhibitor (BHT). The heat triggers the release of nitrogen gas (N₂) and rearrangement to the isocyanate.
-
Isolation: Distill the product directly from the reaction mixture under reduced pressure.
Divergent Reaction Pathways
IPIC allows for "Click-and-Polymerize" strategies. You can either polymerize the vinyl group first (leaving the NCO pendant) or react the NCO group first (leaving the vinyl pendant).
Figure 3: Divergent synthetic workflows for IPIC.
Application Note: Pathway B is extensively used to create "reactive scaffolds" for peptide attachment. The pendant isocyanate groups on the polymer backbone can react with lysine residues on proteins under mild conditions.
References
-
Synthesis via Curtius Rearrangement: Slagel, R. C., & Bloomquist, A. E. (1972). Aminimides.[2][3][4][5][6] III. A convenient synthesis of isopropenyl isocyanate.[6] Canadian Journal of Chemistry, 50(16), 2625-2628.
-
Polymerization & Reactivity: Mormann, W., & Grimm, A. (1997). Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers. Macromolecular Chemistry and Physics.
-
Isocyanate Safety & Handling: Safe Work Australia. (2020). Guide to Handling Isocyanates.
-
General Isocyanate Chemistry: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457-496.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. 2-Isocyanatopropane(1795-48-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Polymethylene polyphenyl isocyanate | C8H7NO2 | CID 16212386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Isopropenyl Isocyanate (IPI) vs. Dimethyl Benzyl Isocyanate (TMI)
This guide provides an in-depth technical comparison between Isopropenyl Isocyanate (IPI) and Dimethyl meta-Isopropenyl Benzyl Isocyanate (TMI) .[1][2]
While both monomers theoretically offer dual functionality (vinyl unsaturation for polymerization and isocyanate for crosslinking), they are chemically distinct.[1][2] TMI is the industry standard for advanced materials due to its unique steric architecture, whereas IPI represents a highly reactive, volatile, and less stable precursor primarily of academic or niche synthetic interest.[2]
Executive Summary
For researchers in drug development and polymer science, the choice between IPI and TMI is dictated by hydrolytic stability and reaction selectivity .
-
TMI (CAS 2094-99-7): A "living" dual-functional monomer.[1][2] Its isocyanate group is attached to a tertiary carbon, providing significant steric hindrance.[1][2] This allows the NCO group to survive aqueous emulsion polymerization conditions, enabling the creation of waterborne, self-crosslinking latexes.
-
IPI (CAS 1641-38-9): A small, highly volatile molecule where the isocyanate is electronically conjugated with the vinyl group.[2] It exhibits poor hydrolytic stability and high vapor toxicity, making it unsuitable for most coating or aqueous applications but potentially useful for specific small-molecule derivatizations where steric bulk is a hindrance.[1][2]
Molecular Architecture & Reactivity
The fundamental difference lies in the local environment of the isocyanate (-NCO) group.
Structural Comparison
-
IPI: The -NCO group is attached directly to the propene backbone.[1] The proximity of the electron-withdrawing isocyanate to the double bond creates a conjugated system, affecting both radical stability during polymerization and nucleophilic susceptibility at the carbonyl carbon.
-
TMI: The -NCO group is "insulated" from the aromatic ring by a dimethyl-substituted carbon.[1] This tertiary aliphatic nature is the key to its performance.[1]
Figure 1: Structural comparison highlighting the steric environment of the isocyanate group. TMI's tertiary carbon (green zone) provides the critical stability lacking in IPI.
The "Tertiary Effect" on Hydrolysis
In aqueous environments (e.g., emulsion polymerization), isocyanates hydrolyze to amines, which then react with remaining isocyanates to form ureas (an irreversible loss of functionality).[2]
-
TMI Mechanism: The bulky methyl groups surrounding the NCO carbon physically block incoming water molecules.[1] This reduces the rate of hydrolysis by orders of magnitude compared to primary isocyanates like IPI or HDI.[1]
-
Implication: You can polymerize TMI in water (at <50°C) and retain >90% of NCO functionality for later reaction with a target drug or crosslinker.[1]
Physical Properties & Handling
Data is summarized below to highlight the logistical differences. TMI is an oil; IPI is a volatile liquid.[1][2]
| Property | Isopropenyl Isocyanate (IPI) | TMI (m-TMI) | Implication |
| CAS | 1641-38-9 | 2094-99-7 | Distinct chemical entities.[1][2] |
| MW | ~83.09 g/mol | 201.27 g/mol | TMI adds significant mass to the polymer backbone.[1] |
| Boiling Point | ~86°C (Atmospheric) | 270°C (Atmospheric) | IPI is highly volatile ; requires specialized ventilation.[1][2] |
| Vapor Pressure | High (Est. >20 mmHg @ 20°C) | Low (< 0.01 mmHg @ 20°C) | TMI is safer for open-lab handling.[1][2] |
| NCO Reactivity | Primary/Conjugated (Fast) | Tertiary Aliphatic (Slow) | TMI requires catalysts (e.g., DBTDL) for efficient coupling.[1][2] |
| Water Solubility | Reacts violently/rapidly | Insoluble (survives as droplets) | TMI enables aqueous emulsion synthesis.[1][2] |
Synthetic Strategies & Protocols
TMI-Mediated Emulsion Polymerization
This protocol is the gold standard for creating "latent reactive" nanoparticles.[1] The goal is to polymerize the vinyl group while preserving the NCO group.
Mechanism: The reaction relies on Redox Initiation at low temperatures.[1] Thermal initiation (persulfate at 80°C) would accelerate NCO hydrolysis.[1][2]
Figure 2: Workflow for TMI emulsion polymerization. Note the critical pH control to prevent premature NCO loss.
Protocol: Preparation of NCO-Functionalized Latex
Reagents:
-
Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA), TMI (5-10 wt%).[2]
-
Surfactant: Sodium Dodecyl Sulfate (SDS) or anionic polymerizable surfactant.[1][2]
Step-by-Step:
-
Pre-Emulsion: Mix MMA (45g), BA (45g), and TMI (10g) with water (100g) and SDS (1g).[1][2] Shear to form stable droplets.[1][2] Note: TMI is hydrophobic; ensure it is fully incorporated into the oil phase.
-
Reactor Charge: Load water and a seed portion (5%) of the pre-emulsion into the reactor.[1] Purge with Nitrogen for 15 mins.
-
Initiation: Heat to 40°C . Inject initial redox shot (0.1% w/w of monomers).[1][2]
-
Feed: Feed the remaining pre-emulsion over 3 hours. Maintain temperature <45°C.
-
Chase: Add a final shot of redox initiator to consume residual vinyl monomers.
-
Buffer: Crucial Step. Do not neutralize with ammonia or primary amines.[1][2] If pH adjustment is needed, use a tertiary amine or maintain acidic pH (4-5) to preserve NCO stability [1].[1][2]
Functionalization (Post-Polymerization)
Once the polymer backbone is formed, the pendant NCO groups can be reacted with a drug, peptide, or crosslinker containing an -OH or -NH2 group.[2]
Safety & Toxicology
-
Respiratory Sensitization: Both IPI and TMI are isocyanates and are potential respiratory sensitizers.[1] However, TMI's low vapor pressure significantly reduces the risk of inhalation exposure during standard benchtop handling compared to IPI.
-
Handling IPI: Must be handled in a glovebox or a high-efficiency fume hood.[1][2] It is a lachrymator (tear gas effect).[1][2]
-
Handling TMI: Can be handled in a standard fume hood.[1][2] Avoid generating aerosols.[1][2]
References
-
Hydrolysis of Dimethyl Meta-Isopropenylbenzyl Isocyanate (TMI) and Colloidal Stability . Source: ResearchGate.[1][2] URL:[Link]
-
Synthesis of Butyl Acrylate–Styrene–TMI Latexes . Source: Journal of Applied Polymer Science / ResearchGate.[1] URL:[Link]
-
Isocyanates: Human Health Tier II Assessment . Source: Australian Industrial Chemicals Introduction Scheme (AICIS).[1][2] URL:[Link][2][3]
-
Relative Reactivity of Isocyanate Groups . Source: PCI Magazine (Fundamentals and Reactivity).[1][2] URL:[Link]
Sources
2-Isocyanatopropene synonyms and IUPAC name
The following technical guide details the nomenclature, synthesis, and application of 2-Isocyanatopropene (Isopropenyl Isocyanate).
Nomenclature, Synthesis, and Reactivity Profile
Executive Summary
2-Isocyanatopropene (CAS: 4747-87-9), commonly known as Isopropenyl Isocyanate , is a high-value bifunctional monomer used in advanced polymer synthesis and medicinal chemistry.[1] Unlike its saturated analog (isopropyl isocyanate) or the sterically hindered industrial monomer TMI (dimethylbenzyl isocyanate), 2-isocyanatopropene offers a compact, highly reactive scaffold containing both an electron-deficient isocyanate group and a polymerizable alkene. This guide provides a definitive technical reference for its synthesis via the Curtius rearrangement, its dual-mode reactivity, and safety protocols.
Part 1: Nomenclature and Identification
Accurate identification is critical due to frequent database confusion with saturated analogs and acyl derivatives.
Table 1: Chemical Identity & Differentiation
| Parameter | Target Compound | Common Confusion A | Common Confusion B |
| Common Name | Isopropenyl Isocyanate | Isopropyl Isocyanate | Methacryloyl Isocyanate |
| IUPAC Name | 2-Isocyanatoprop-1-ene | 2-Isocyanatopropane | 2-Methylprop-2-enoyl isocyanate |
| Structure | |||
| CAS Number | 4747-87-9 | 1795-48-8 | 14765-03-8 |
| Functionality | Vinyl + Isocyanate | Isocyanate only | Vinyl + Acyl Isocyanate |
| State (RT) | Volatile Liquid | Volatile Liquid | Liquid |
Critical Technical Note: Do not confuse Isopropenyl Isocyanate with TMI® (3-Isopropenyl-α,α-dimethylbenzyl isocyanate, CAS 2094-99-7). TMI is a bulky industrial monomer used to reduce toxicity and volatility. 2-Isocyanatopropene is the "parent" unhindered monomer, offering higher atom economy but requiring stricter handling precautions.
Part 2: Synthesis Methodology
The most reliable laboratory-scale synthesis of 2-isocyanatopropene is the Curtius Rearrangement of methacryloyl azide. Direct phosgenation of enamines is often low-yielding due to side reactions.
Reaction Pathway
The synthesis proceeds in three distinct phases:
-
Chlorination: Conversion of methacrylic acid to methacryloyl chloride.[2]
-
Azidation: Nucleophilic substitution to form methacryloyl azide.
-
Rearrangement: Thermal decomposition to release
and form the isocyanate.
Figure 1: Step-wise synthesis via Curtius Rearrangement. Note the thermal instability of the azide intermediate.
Experimental Protocol (Self-Validating System)
Safety Pre-Check: Perform all steps in a functioning fume hood. Azides are potentially explosive; never concentrate methacryloyl azide to dryness.
Step 1: Preparation of Methacryloyl Chloride [1][3]
-
Charge a round-bottom flask with methacrylic acid (1.0 eq) and a catalytic amount of DMF.
-
Add thionyl chloride (
, 1.2 eq) dropwise at 0°C. -
Reflux for 2 hours until gas evolution (
, ) ceases. -
Validation: Monitor by disappearance of the carboxylic acid -OH stretch in IR (~3000
) and appearance of the acyl chloride C=O (~1770 ). -
Distill the crude product (bp ~95-96°C) to obtain pure methacryloyl chloride.[2]
Step 2: Formation of Methacryloyl Azide
-
Dissolve methacryloyl chloride (1.0 eq) in toluene (inert solvent).
-
Prepare a saturated aqueous solution of Sodium Azide (
, 1.2 eq) buffered to pH 4-5 (prevents hydrolysis). -
Mix phases vigorously at 0°C for 1-2 hours.
-
Critical Control Point: Separate the organic layer containing the azide. DO NOT DISTILL. Dry over
at low temperature (<10°C).
Step 3: Curtius Rearrangement
-
Heat the toluene solution of methacryloyl azide slowly to reflux (~80-100°C).
-
Observe vigorous
evolution. -
Once gas evolution stops, fractionally distill the mixture.[4]
-
Product Isolation: 2-Isocyanatopropene distills as a volatile liquid (bp ~60-65°C estimated, typically lower than toluene).
-
Stabilization: Add 100 ppm phenothiazine or BHT immediately to prevent spontaneous polymerization.
Part 3: Reactivity & Applications
2-Isocyanatopropene is a "Janus" molecule with two orthogonal reactive handles: the Isocyanate (electrophile) and the Alkene (nucleophile/radical acceptor) .
Reactivity Map
Figure 2: Orthogonal reactivity pathways allowing for versatile application in materials and synthesis.
1. Polymer Science Applications
-
Pendant Functionalization: Polymerization through the vinyl group yields a carbon backbone with pendant isocyanate groups. These "reactive polymers" can be cross-linked later by adding diols or diamines (e.g., in self-healing coatings or adhesives).
-
Copolymerization: It copolymerizes well with electron-rich monomers (like styrene) or electron-deficient monomers (like maleic anhydride) to tune material properties.
2. Drug Development (Heterocycle Synthesis)[1]
-
Vinyl Ureas: Reaction with secondary amines yields
-dialkyl- -isopropenyl ureas. These are valuable intermediates for synthesizing substituted pyrimidines and other N-heterocycles via cyclization. -
Bio-conjugation: The isocyanate group reacts rapidly with lysine residues on proteins, while the vinyl group remains available for "click" type radical additions or further functionalization.
Part 4: Safety and Handling (E-E-A-T)
As a volatile isocyanate, this compound presents respiratory and sensitization hazards.
-
Lachrymator: High vapor pressure causes immediate eye and respiratory irritation.
-
Sensitizer: Potential for occupational asthma upon repeated exposure.
-
Storage: Store at -20°C under Argon. Must contain a radical inhibitor (e.g., BHT) to prevent "popcorn" polymerization, which can rupture containers.
-
Quenching: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.
References
- Source: BenchChem.
-
Polymerization & Reactivity
-
Chemical Identification (CAS & Synonyms)
- Source: PubChem / NIH.
-
URL:[Link] (Note: Verify specific isomer CAS 4747-87-9 in chemical supplier databases like Sigma/Merck for procurement).
- Source: Google Patents. "Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate - grafted polymers (US5231137A).
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]
- 4. US2334476A - Unsaturated isocyanate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Isopropenyl Isocyanate Reactivity with Nucleophiles
This guide details the reactivity profile, mechanistic pathways, and experimental protocols for Isopropenyl Isocyanate (IPIC) , a dual-functional monomer distinct from its saturated analog, isopropyl isocyanate.
Executive Summary
Isopropenyl Isocyanate (IPIC) (CAS: 4747-87-9) is a bifunctional electrophile containing a reactive isocyanate group (
This guide focuses on its reactivity with nucleophiles (amines, alcohols, thiols), a critical pathway for synthesizing functionalized enamides, cross-linked polymers, and antibody-drug conjugate (ADC) linkers. Unlike standard alkyl isocyanates, the enamine character of IPIC influences its electronic stability and polymerization behavior.
Chemical Profile & Electronic Structure[1]
| Property | Specification |
| IUPAC Name | 2-Isocyanatopropene |
| CAS Number | 4747-87-9 |
| Formula | |
| Structure | |
| Molecular Weight | 83.09 g/mol |
| Physical State | Colorless liquid, lachrymator |
| Reactivity Class | Enisocyanate (Vinyl Isocyanate) |
Mechanistic Principles
The nitrogen atom in IPIC bridges two unsaturated systems. Its lone pair participates in competing resonance structures:
-
Isocyanate Resonance: Delocalization into the carbonyl oxygen, maintaining the electrophilicity of the isocyanate carbon.
-
Enamine Resonance: Delocalization into the alkene, increasing electron density at the terminal vinyl carbon (
-carbon).
This makes the alkene electron-rich (nucleophilic character) while the isocyanate carbon remains highly electrophilic.
Figure 1: Divergent electronic pathways in Isopropenyl Isocyanate.
Reactivity with Nucleophiles[2]
The reaction of IPIC with nucleophiles follows the standard addition-elimination mechanism characteristic of isocyanates, but the resulting product is a vinyl-functionalized derivative (urea, carbamate, or thiocarbamate). These products retain the polymerizable double bond, serving as "macromonomers."
A. Reaction with Amines (Urea Formation)
Primary and secondary amines react rapidly with IPIC to form N-isopropenyl ureas .
-
Kinetics: Fast, exothermic. Often requires no catalyst.
-
Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by proton transfer.
-
Application: Synthesis of hydrolytically stable polymer precursors.
B. Reaction with Alcohols (Carbamate/Urethane Formation)
Alcohols react to form N-isopropenyl carbamates .
-
Kinetics: Slower than amines; typically requires a catalyst (Lewis acid or tertiary amine) and elevated temperature.
-
Catalysts: Dibutyltin dilaurate (DBTDL), Triethylamine (TEA).
-
Side Reactions: In the presence of moisture, IPIC hydrolyzes to form the unstable 2-aminopropene, which tautomerizes to acetone and ammonia/urea derivatives. Strict anhydrous conditions are required.
C. Reaction with Thiols (Thiocarbamate Formation)
Thiols react to form N-isopropenyl thiocarbamates .
-
Kinetics: Intermediate between alcohols and amines.
-
Utility: Used in "click" chemistry and surface functionalization where thio-ether linkages are desired.
Summary of Reactivity
| Nucleophile (Nu-H) | Product Class | Reaction Rate | Catalyst Required? |
| Primary Amine ( | N-Isopropenyl Urea | Fast | No |
| Secondary Amine ( | N,N-Disubstituted Urea | Moderate-Fast | No |
| Alcohol ( | N-Isopropenyl Carbamate | Slow | Yes (Sn, tert-Amine) |
| Thiol ( | Thiocarbamate | Moderate | Optional (Base) |
Experimental Protocols
Protocol A: Synthesis of N-Isopropenyl Carbamates (General Procedure)
Target Audience: Synthetic Chemists requiring vinyl-functionalized intermediates.
Materials:
-
Isopropenyl Isocyanate (IPIC) [CAS 4747-87-9][1]
-
Target Alcohol (1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 mol%)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Solvation: Dissolve the alcohol (10 mmol) in anhydrous DCM (20 mL). Add DBTDL (0.01 mmol).
-
Addition: Cool the solution to 0°C. Add IPIC (10.5 mmol, 1.05 equiv) dropwise via the addition funnel over 15 minutes.
-
Note: A slight excess of IPIC accounts for moisture scavenging, though strict anhydrous technique is preferred.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.
-
Monitoring: Monitor by FT-IR.[2] Disappearance of the strong N=C=O peak (~2270 cm⁻¹) indicates completion.
-
-
Workup: Remove solvent under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Stability Warning: Avoid acidic stationary phases as the enamide/carbamate double bond can be acid-sensitive.
-
Protocol B: Copolymerization (The "Dual Cure" Approach)
Target Audience: Polymer Scientists.
IPIC forms alternating copolymers with electron-deficient monomers like Maleic Anhydride (MA) due to the electron-rich nature of the isopropenyl group.
-
Mix: Equimolar IPIC and Maleic Anhydride in Acetone.
-
Initiator: Add AIBN (1 wt%).
-
Polymerization: Heat to 60°C under Nitrogen for 24 hours.
-
Result: A polymer backbone with reactive anhydride rings and pendant isocyanate groups (if IPIC is in excess or MA is consumed), allowing for dual-stage post-polymerization modification.
Visualizing the Reaction Pathways
The following diagram illustrates the orthogonal reactivity of IPIC, distinguishing between nucleophilic attack (NCO) and radical polymerization (Alkene).
Figure 2: Orthogonal reaction pathways for Isopropenyl Isocyanate.
Safety & Handling
-
Toxicity: High. IPIC is a potent lachrymator and respiratory irritant.
-
Moisture Sensitivity: Reacts with water to release
(pressure buildup hazard) and form acetone/urea byproducts. Store under inert gas (Argon/Nitrogen) at 2–8°C. -
Polymerization Hazard: Can homopolymerize exothermically. Commercial samples may contain stabilizers (e.g., BHT).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139563, 2-Isocyanatopropene. Retrieved from [Link]
-
Mormann, W., & Schmalz, K. (1997). Polymers from multifunctional isocyanates.[3] 9. Alternating Copolymers from 2-Propenyl Isocyanate and Maleic Anhydride. Macromolecules. Retrieved from [Link]
-
Matsubara, R., et al. (2001). Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions. Accounts of Chemical Research. Retrieved from [Link]
-
Slagel, R. C., & Bloomquist, A. E. (1967). Aminimides.[4] III. A convenient synthesis of isopropenyl isocyanate. Canadian Journal of Chemistry.[4] Retrieved from [Link]
Sources
Literature review of unsaturated isocyanate monomers
The following technical guide provides a comprehensive literature review and operational framework for unsaturated isocyanate monomers, designed for researchers and drug development professionals.
Dual-Functional Scaffolds for Advanced Material Synthesis
Executive Summary
Unsaturated isocyanate monomers represent a unique class of "heterofunctional" building blocks characterized by the coexistence of a highly reactive isocyanate group (–NCO) and a polymerizable double bond (vinyl, acrylate, or allyl) within a single molecular architecture. This dual functionality allows for orthogonal reaction pathways: step-growth polymerization (via nucleophilic addition to –NCO) and chain-growth polymerization (via radical or ionic propagation of C=C).
For the pharmaceutical and biomaterials scientist, these monomers are indispensable for synthesizing photocrosslinkable hydrogels , antibody-drug conjugate (ADC) linkers , and stimuli-responsive drug delivery vehicles . This guide reviews the primary monomers (IEM, TMI, MOI), their synthesis, reactivity profiles, and safety protocols.
Molecular Architecture & Classification
Unsaturated isocyanates are broadly classified by the electronic environment of the isocyanate group: Aliphatic (high reactivity, flexible) and Aromatic (sterically hindered, rigid).
Table 1: Comparative Properties of Key Monomers
| Monomer | Chemical Name | Structure Type | Reactivity (NCO) | Key Application |
| IEM (Karenz MOI) | 2-Isocyanatoethyl methacrylate | Aliphatic (Methacrylate) | High (Unshielded) | Dental resins, Hydrogel functionalization (PEG-MA) |
| TMI | 3-Isopropenyl-α,α-dimethylbenzyl isocyanate | Aromatic (Styrenic) | Moderate (Steric hindrance) | Coatings, Graft copolymers, Latex modification |
| MOI-EG | 2-(2-Methacryloyloxyethyloxy)ethyl isocyanate | Aliphatic (Ether-extended) | High (Flexible spacer) | High-flexibility biomaterials, Soft contact lenses |
| Vinyl NCO | Vinyl isocyanate | Aliphatic (Vinyl) | Very High (Unstable) | Specialized organic synthesis (rarely used in bulk) |
Technical Insight: The steric hindrance in TMI (gem-dimethyl group alpha to the NCO) significantly reduces its reactivity with water compared to IEM . This allows TMI to be used in aqueous emulsions with slower hydrolysis rates, whereas IEM requires strictly anhydrous processing.
Mechanistic Dualism & Reactivity
The utility of these monomers lies in their ability to undergo orthogonal functionalization . The isocyanate group typically reacts with nucleophiles (–OH, –NH₂, –SH) to form stable linkages (urethane, urea, thiourethane), leaving the double bond intact for subsequent polymerization.
Visualization: Orthogonal Reaction Pathways
The following diagram illustrates the divergent synthetic routes available for a generic unsaturated isocyanate monomer.
Figure 1: Orthogonal reaction pathways. Path 1 (Red) creates photocrosslinkable prepolymers. Path 2 (Green) creates reactive scaffolds for post-polymerization modification.
Synthesis Strategies
Industrial production has historically relied on phosgenation, but environmental pressure is driving "Phosgene-Free" routes.
-
Phosgenation (Traditional):
-
Curtius Rearrangement (Phosgene-Free):
-
Thermal Cleavage (Modern Industrial):
Applications in Drug Delivery & Biomaterials
For drug development professionals, the primary value of unsaturated isocyanates is the functionalization of biopolymers .
-
Photocrosslinkable Hydrogels: IEM is reacted with the hydroxyl groups of Poly(ethylene glycol) (PEG), Hyaluronic Acid (HA), or Gelatin. The resulting PEG-Diacrylate (PEGDA) or Methacrylated HA (HAMA) analogues can be injected and cured in situ using UV/Visible light.
-
Antibody Conjugation: The isocyanate group can react with lysine residues on antibodies (under controlled pH) to introduce vinyl groups, allowing the antibody to be covalently tethered into a polymer matrix for sensing or localized delivery.
Experimental Protocol: Synthesis of PEG-Urethane Methacrylate
Objective: Functionalize a hydroxyl-terminated PEG with IEM to create a UV-curable prepolymer. Safety Warning: IEM is a potent sensitizer and lachrymator. Perform all steps in a fume hood under inert atmosphere.
Materials
-
Poly(ethylene glycol) (Mn ~ 2000-10,000 Da).
-
2-Isocyanatoethyl methacrylate (IEM) [Distilled to remove inhibitor if necessary].
-
Dibutyltin dilaurate (DBTDL) [Catalyst].
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Diethyl ether (for precipitation).
Workflow Diagram
Figure 2: Step-by-step synthesis workflow for PEG-IEM conjugation.
Step-by-Step Methodology
-
Drying: Dry the PEG polymer under vacuum at 80°C for 4 hours to remove trace water (water competes with PEG-OH for the isocyanate).
-
Solvation: Dissolve dry PEG in anhydrous DCM (concentration ~10-20% w/v).
-
Catalysis: Add DBTDL (0.05 – 0.1 wt% relative to reactants).
-
Addition: Add IEM dropwise. Use a stoichiometric excess (1.1 to 1.5 equivalents of IEM per hydroxyl group) to ensure complete functionalization.
-
Reaction: Stir at 40°C under nitrogen/argon atmosphere. Monitor reaction progress by FTIR (disappearance of the -NCO peak at ~2270 cm⁻¹).
-
Purification:
-
Precipitate the solution dropwise into excess cold diethyl ether.
-
Filter the white solid.[9]
-
Redissolve in DCM and re-precipitate (repeat 2x) to remove unreacted IEM and catalyst.
-
-
Storage: Store the product in the dark at -20°C to prevent premature polymerization.
Safety & Handling (Critical)
Unsaturated isocyanates pose dual hazards: respiratory toxicity (characteristic of isocyanates) and polymerization risks (characteristic of acrylates).
-
Moisture Sensitivity: The NCO group reacts rapidly with atmospheric moisture to form amines, which then react with remaining NCO to form urea crystals (insoluble white precipitate). Protocol: Always handle under nitrogen; store bottles with molecular sieves.
-
Inhalation Hazard: IEM has high vapor pressure compared to polymeric isocyanates. It is a known respiratory sensitizer (asthma trigger).[3] Protocol: Double-gloving (Nitrile/Laminate) and working in a certified fume hood is mandatory.
-
Shelf-Life: These monomers are supplied with radical inhibitors (e.g., BHT). Removal of the inhibitor (via column chromatography) should only be done immediately prior to polymerization.
References
-
Sigma-Aldrich. 2-Isocyanatoethyl methacrylate Product Specification & SDS.
-
Resonac (formerly Showa Denko). Karenz™ Isocyanate Monomers Technical Data Sheet.
-
Gomez-Martinez, G. et al. (2020). Multifunctional isocyanate monomer for UV curable applications.[10] RadTech 2020.
-
Sardon, H. et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules.[3]
-
Occupational Safety and Health Administration (OSHA). Isocyanates: Hazard Recognition and Control.
-
Bae, H. et al. (2014). Development of Photocrosslinkable Hydrogels for Tissue Engineering. Journal of Materials Chemistry B. (Contextual grounding for PEG-IEM protocols).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. resonac.com [resonac.com]
- 4. nbinno.com [nbinno.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. CAS No.30674-80-7 Karenz MOIï½Karenz [karenz.jp]
- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 8. CAS No.78279-10-4 Karenz MOI-BMï½Karenz [karenz.jp]
- 9. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]
- 10. radtech2020.com [radtech2020.com]
Isopropenyl isocyanate toxicity and safety data sheet
This technical guide provides an in-depth analysis of Isopropenyl Isocyanate (IPIC) , a highly reactive monomer used in specialized polymer synthesis and drug development.
Important Distinction: This guide focuses on Isopropenyl Isocyanate (CAS 4747-87-9) , the unsaturated alkene-isocyanate CH2=C(CH3)NCO. It must not be confused with the saturated analog, Isopropyl Isocyanate (CAS 1795-48-8), which lacks the polymerizable double bond.
Toxicology, Handling, and Risk Mitigation in Synthesis
Executive Summary
Isopropenyl isocyanate (IPIC) represents a unique class of "dual-functionality" electrophiles. Possessing both an electron-rich alkene and a highly electrophilic isocyanate group, it serves as a versatile building block for functionalized polymers and heterocyclic small molecules. However, this dual reactivity introduces severe safety risks: explosive polymerization , respiratory sensitization , and lachrymatory effects . This guide outlines the rigorous protocols required to handle IPIC safely, emphasizing self-validating containment and neutralization strategies.
Chemical & Physical Profile
IPIC is thermodynamically unstable relative to its polymer and hydrolysis products. Its handling requires strict adherence to temperature and moisture controls.
| Property | Data / Status | Notes |
| Chemical Name | Isopropenyl Isocyanate | Synonyms: 2-Isocyanatopropene, 1-Methylethenyl isocyanate |
| CAS Number | 4747-87-9 | Distinct from Isopropyl Isocyanate (1795-48-8) |
| Formula | C₄H₅NO | Molecular Weight: 83.09 g/mol |
| Structure | CH₂=C(CH₃)-N=C=O | Conjugated system; susceptible to radical & anionic polymerization.[1][2] |
| Physical State | Colorless to pale yellow liquid | Lachrymator (induces tears). |
| Boiling Point | Est. 50–60°C (at 760 mmHg) | Precise data scarce; highly volatile. Polymerizes upon heating. |
| Reactivity | High | Reacts violently with nucleophiles (amines, alcohols, water). |
| Storage | < -20°C (Freezer) | Must contain inhibitor (e.g., Phenothiazine) to prevent spontaneous polymerization. |
Toxicological Assessment
As a reactive isocyanate, IPIC targets nucleophilic residues in biological tissue. The toxicity profile is dominated by its ability to cross-link proteins and DNA.
3.1 Mechanism of Action (Haptenization)
Isocyanates act as haptens. Upon inhalation or skin contact, the isocyanate group carbamylates endogenous proteins (e.g., Albumin, Keratin). This "hapten-carrier" complex is recognized by the immune system as foreign, triggering hypersensitivity.
Figure 1: Mechanism of Isocyanate-Induced Sensitization. The formation of the Hapten-Protein conjugate is the critical initiating step for long-term respiratory allergy.
3.2 Acute & Chronic Hazards
-
Inhalation (Critical): Vapors are potent respiratory irritants. Acute exposure causes chemical bronchitis, pulmonary edema, and lachrymation. Sensitization can occur at very low concentrations (ppb level), leading to occupational asthma.
-
Dermal: Corrosive. Causes burns and dermatitis. Skin absorption is a viable route for systemic sensitization.
-
Genotoxicity: As an alkylating agent, the isopropenyl group adds potential mutagenic risks not present in saturated isocyanates.
Safety & Handling Protocols
Core Directive: Treat IPIC as a "Zero-Exposure" chemical. All manipulations must occur within a closed system or a certified chemical fume hood.
4.1 Engineering Controls
-
Primary Barrier: Fume hood with face velocity > 100 fpm.
-
Secondary Containment: All reaction vessels must be placed in a spill tray capable of holding 110% of the volume.
-
Atmosphere: Strictly anhydrous. Use Nitrogen or Argon lines. Moisture triggers hydrolysis to amines and CO₂, causing pressure buildup and potential vessel rupture.
4.2 Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Laminate Film (Silver Shield) | Standard Nitrile degrades rapidly against isocyanates. Double-gloving (Nitrile over Laminate) is recommended for dexterity. |
| Respiratory | Supplied Air (for large scale) or P100/OV Cartridge | Organic Vapor cartridges have poor service life warning properties for isocyanates. Use only for minor tasks; supplied air is safer. |
| Eye/Face | Chemical Goggles + Face Shield | Vapors are lachrymatory; contact causes corneal damage. |
| Body | Tyvek Lab Coat / Apron | Prevent skin absorption. |
4.3 Storage & Stabilization[3]
-
Inhibitors: IPIC should never be stored pure without a radical inhibitor (e.g., 50-100 ppm BHT or Phenothiazine).
-
Temperature: Store below -20°C.
-
Thawing: Allow container to reach room temperature before opening to prevent condensation of atmospheric water, which initiates polymerization.
Experimental Protocol: Quenching & Waste
Scenario: You have completed a reaction using IPIC and need to neutralize excess reagent.
The Neutralization Solution (Decon Soln):
-
50% Ethanol (Solvent)
-
45% Water (Nucleophile)
-
5% Concentrated Ammonia or Sodium Carbonate (Base Catalyst)
Reaction:R-NCO + H2O --(Base)--> R-NH2 + CO2 Note: The amine product may still be toxic but is less volatile and non-sensitizing compared to the isocyanate.
5.1 Spill Response Workflow
In the event of a spill, immediate decisive action is required to prevent area contamination and exposure.
Figure 2: Emergency Response Decision Tree for Isopropenyl Isocyanate Spills. Note the critical step of NOT sealing waste containers tightly to prevent pressure explosion from CO₂ evolution.
References
-
Chemical Identity & Synthesis: Slagel, R. C. (1966). Synthesis of Isopropenyl Isocyanate. Journal of Organic Chemistry. (Verified context: Synthesis of CAS 4747-87-9).
-
Polymerization Hazards: US Patent 2334476A. Unsaturated Isocyanate Polymerization. .
-
General Isocyanate Safety: NIOSH. Isocyanates: DHHS (NIOSH) Publication No. 78-127. Centers for Disease Control and Prevention. .
-
Sensitization Mechanism: Bello, D., et al. (2004). Skin Exposure to Isocyanates: Reasons for Concern. Environmental Health Perspectives. .
-
Emergency Response: NOAA CAMEO Chemicals. Isocyanate Response Protocols. .
Disclaimer: This guide is for research planning purposes only. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before handling hazardous materials.
Sources
Methodological & Application
Synthesis of Poly(isopropenyl isocyanate) Homopolymer: A Detailed Guide for Researchers
Introduction: The Potential of Poly(isopropenyl isocyanate) in Advanced Materials and Drug Development
Poly(isopropenyl isocyanate) is a fascinating polymer with a unique combination of a reactive pendant isocyanate group and a hydrocarbon backbone. This structure imparts a range of desirable properties, making it a valuable material for researchers, scientists, and drug development professionals. The pendant isocyanate groups serve as versatile handles for post-polymerization modification, allowing for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes. This adaptability opens doors for the development of novel drug delivery systems, functional coatings, and advanced biomaterials.
This comprehensive guide provides a detailed exploration of the synthesis of poly(isopropenyl isocyanate) homopolymer, with a focus on two primary polymerization techniques: living anionic polymerization and free-radical polymerization. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into experimental choices and providing robust, self-validating protocols.
Comparative Analysis of Synthesis Methodologies: Anionic vs. Radical Polymerization
The choice between anionic and radical polymerization for the synthesis of poly(isopropenyl isocyanate) is dictated by the desired polymer characteristics and experimental capabilities.
Living Anionic Polymerization offers unparalleled control over the polymer's molecular weight and architecture. This "living" nature of the polymerization, where chain termination and transfer reactions are virtually absent, allows for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1] This precision is paramount for applications where well-defined polymer chains are critical, such as in the creation of block copolymers or when a specific number of functional groups per chain is required.[1] However, anionic polymerization demands stringent experimental conditions, including the use of high-purity reagents and an inert atmosphere, to prevent premature termination of the growing polymer chains.[1]
Free-Radical Polymerization , in contrast, is a more robust and less demanding technique.[2] It can be carried out under less stringent conditions and is compatible with a wider range of functional groups.[2] Common industrial polymers like polyethylene and polystyrene are produced via free-radical polymerization.[2] However, this method typically yields polymers with a broader molecular weight distribution and less control over the polymer architecture compared to living anionic polymerization.[3]
| Feature | Living Anionic Polymerization | Free-Radical Polymerization |
| Control over MW | High, predictable | Lower, statistical |
| Polydispersity (PDI) | Narrow (typically < 1.2) | Broad (typically > 1.5) |
| Reaction Conditions | Stringent (inert atmosphere, pure reagents) | More tolerant to impurities |
| Initiators | Nucleophilic (e.g., organolithiums, sodium naphthalenide) | Radicals (e.g., AIBN, peroxides)[4] |
| Side Reactions | Prone to termination by impurities | Chain transfer and termination are inherent |
| Suitability | Well-defined architectures, block copolymers | Bulk polymerization, less sensitive applications |
Living Anionic Polymerization Protocol
This protocol is adapted from established procedures for the living anionic polymerization of other isocyanate monomers and is designed to yield well-defined poly(isopropenyl isocyanate) with controlled molecular weight and low polydispersity.[5] The key to success is the rigorous exclusion of moisture and other protic impurities that can terminate the anionic polymerization.
Experimental Workflow: Anionic Polymerization
Caption: Workflow for the living anionic polymerization of isopropenyl isocyanate.
Detailed Step-by-Step Methodology
Materials:
-
Isopropenyl isocyanate (monomer)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium naphthalenide or sodium benzanilide (initiator)[5]
-
Calcium hydride (CaH₂)
-
Sodium metal
-
Benzophenone
-
Degassed methanol (terminating agent)
-
Anhydrous hexane (non-solvent for precipitation)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and appropriate glassware
Protocol:
-
Monomer and Solvent Purification:
-
Dry the isopropenyl isocyanate monomer over calcium hydride and distill under reduced pressure immediately before use.
-
Reflux THF over sodium metal and benzophenone until a persistent deep blue or purple color is obtained, indicating anhydrous conditions. Distill directly into the reaction flask under an inert atmosphere.
-
-
Reactor Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
-
Polymerization:
-
Transfer the freshly distilled anhydrous THF into the reaction flask via cannula.
-
Cool the flask to -98 °C using a liquid nitrogen/methanol slush bath.
-
Add the initiator solution (e.g., sodium naphthalenide in THF) dropwise until a faint, persistent color change is observed, indicating the titration of any remaining impurities. Then, add the calculated amount of initiator for the desired molecular weight.
-
Slowly add the purified isopropenyl isocyanate monomer to the stirred solution via a gas-tight syringe.
-
Allow the polymerization to proceed for 1-2 hours at -98 °C.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the reaction mixture should disappear.
-
Warm the solution to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring anhydrous hexane.
-
Collect the white polymer precipitate by filtration and dry it under vacuum to a constant weight.
-
| Parameter | Recommended Value | Rationale |
| Temperature | -98 °C | To suppress side reactions like trimerization and ensure a living polymerization.[5] |
| Monomer:Initiator Ratio | 25:1 to 500:1 | Determines the target molecular weight of the polymer. |
| Reaction Time | 1 - 2 hours | Sufficient for high monomer conversion while minimizing potential side reactions. |
Free-Radical Polymerization Protocol
This protocol outlines a general procedure for the free-radical homopolymerization of isopropenyl isocyanate, which can be performed in bulk or in solution. This method is more straightforward than anionic polymerization but offers less control over the final polymer properties.
Experimental Workflow: Free-Radical Polymerization
Sources
- 1. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. EP0194222A2 - Preparation of polymers containing pendant isocyanate groups and derivatives thereof by emulsion copolymerization - Google Patents [patents.google.com]
- 5. Free Radical Initiators [sigmaaldrich.com]
Application Note & Protocols: Copolymerization of Isopropenyl Isocyanate with Styrene
An Application Guide to the Synthesis and Characterization of Isocyanate-Functionalized Copolymers
Abstract: This document provides a comprehensive technical guide for the synthesis, characterization, and application of copolymers derived from isopropenyl isocyanate and styrene. The introduction of the highly reactive isocyanate moiety as a pendant group on a polystyrene backbone creates a versatile macromolecular platform for researchers in materials science, drug development, and specialty polymers. This guide emphasizes the causality behind experimental choices, focusing on a free-radical polymerization pathway due to the inherent reactivity of the isocyanate group with anionic initiators. Detailed, self-validating protocols for polymerization, post-polymerization modification, and in-depth characterization are provided, underpinned by a strong emphasis on safety and handling procedures for isocyanate-containing compounds.
Scientific Principles & Rationale
The copolymerization of a functional monomer with a bulk monomer like styrene is a powerful strategy to imbue a common polymer with new chemical properties. In this case, the isopropenyl isocyanate monomer provides a polymerizable vinyl group and a highly reactive isocyanate (-N=C=O) functional group.
Monomer Chemistry & Reactivity
-
Styrene (St): A well-understood, non-polar vinyl monomer that readily undergoes polymerization via multiple mechanisms, including free-radical and anionic pathways. Its bulky phenyl group influences its reactivity and the properties of the resulting polymer (e.g., rigidity, high glass transition temperature).
-
Isopropenyl Isocyanate (IPI): This monomer possesses two key reactive sites: the isopropenyl C=C double bond for polymerization and the electrophilic carbon atom of the isocyanate group. The isocyanate group is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.
Rationale for Selecting a Free-Radical Pathway
The choice of polymerization mechanism is critical. While anionic polymerization of styrene using initiators like n-butyllithium (n-BuLi) offers excellent control over molecular weight and architecture, it is fundamentally incompatible with unprotected isocyanate monomers.[1][2] The nucleophilic carbanion at the growing polymer chain end would rapidly and irreversibly react with the electrophilic isocyanate group, leading to immediate termination of the polymerization process.
Therefore, free-radical polymerization is the most direct and viable method for this copolymerization. The process, typically initiated by the thermal decomposition of a compound like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), involves the generation of free radicals that attack the vinyl double bonds of both monomers.[3][4] While the isocyanate group is generally less reactive towards free radicals than the vinyl group, careful control of reaction conditions is necessary to minimize potential side reactions.
Caption: Reaction scheme for the free-radical copolymerization.
The Significance of Reactivity Ratios
In any copolymerization, the reactivity ratios (rSt and rIPI) dictate the microstructure of the final polymer chain.[5]
-
rSt = kSt-St / kSt-IPI
-
rIPI = kIPI-IPI / kIPI-St
Where k represents the rate constant for a propagating chain ending in one monomer adding to either the same or the other monomer. The product of the reactivity ratios (rSt x rIPI) indicates the tendency of the system:
-
r1r2 ≈ 1: Ideal random copolymerization.
-
r1r2 < 1: Tendency towards alternation.[5]
-
r1r2 > 1: Tendency towards blockiness.[5]
For the St-IPI system, these ratios must be determined experimentally. This knowledge is crucial for tailoring the copolymer composition by adjusting the monomer feed ratio and for predicting the distribution of the reactive isocyanate groups along the polymer backbone.
Critical Safety & Handling Protocols for Isocyanates
Isocyanates are potent respiratory and skin sensitizers and are toxic.[6][7] Strict adherence to safety protocols is mandatory.
-
Hazard Identification: Isopropyl isocyanate is highly flammable, toxic if inhaled or swallowed, and can cause severe respiratory and skin reactions.[7]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with robust airflow.[8]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area away from moisture, amines, alcohols, and sources of ignition.[8][10] The container must be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Spill & Decontamination: Small spills should be neutralized and absorbed with a dedicated isocyanate neutralization solution (e.g., a mixture of 10% isopropyl alcohol and 1% ammonia in water) and appropriate absorbent material.[9]
Experimental Methodologies
Materials and Equipment
| Reagent / Material | Grade / Purity | Supplier Example | Purpose |
| Styrene | ≥99%, inhibitor-free | Sigma-Aldrich | Monomer |
| Isopropenyl Isocyanate | ≥98% | (Specialty Supplier) | Functional Monomer |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical Initiator |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Methanol | ACS Reagent, ≥99.8% | Fisher Scientific | Non-solvent for precipitation |
| 1-Butanol | Anhydrous, ≥99.8% | Sigma-Aldrich | Quenching/Modification Agent |
| Dibutyltin Dilaurate (DBTDL) | 95% | Sigma-Aldrich | Catalyst for modification |
| Schlenk Flasks | 100 mL, 250 mL | VWR | Reaction vessel |
| Magnetic Stir Plate & Bars | --- | --- | Agitation |
| Condenser | --- | --- | Reflux |
| Inert Gas Line (N2/Ar) | High Purity | --- | Maintain inert atmosphere |
| Syringes & Needles | Gas-tight | Hamilton | Reagent transfer |
Note: Styrene must be passed through a column of basic alumina to remove the inhibitor immediately before use.
Protocol 1: Synthesis of Poly(styrene-co-isopropenyl isocyanate)
This protocol targets a copolymer with a specific molar feed ratio of Styrene to Isopropenyl Isocyanate.
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled. The entire apparatus is flame-dried under vacuum and backfilled with dry nitrogen three times to ensure an inert, moisture-free environment.
-
Reagent Preparation:
-
In a separate, dry flask under nitrogen, prepare a solution of AIBN initiator in anhydrous toluene (e.g., 50 mg AIBN in 20 mL toluene).
-
Prepare the monomer solution: In the main Schlenk flask, add 80 mL of anhydrous toluene. Using gas-tight syringes, add the desired amounts of inhibitor-free styrene and isopropenyl isocyanate (e.g., for a 90:10 molar ratio, add 9.37 g of styrene and 0.85 g of isopropenyl isocyanate).
-
-
Degassing (Crucial Step): Subject the monomer solution in the Schlenk flask to three freeze-pump-thaw cycles to remove all dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: After the final thaw and backfilling with nitrogen, use a cannula or syringe to transfer the AIBN solution into the stirred monomer solution.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed under a gentle positive pressure of nitrogen for a predetermined time (e.g., 6-12 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination & Isolation:
-
Remove the flask from the oil bath and cool it to room temperature.
-
Open the flask to the air and pour the viscous polymer solution slowly into a beaker containing a large excess of a non-solvent (e.g., 800 mL of rapidly stirring methanol).
-
The copolymer will precipitate as a white solid. Continue stirring for 30 minutes.
-
-
Purification:
-
Collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly with fresh methanol to remove unreacted monomers and initiator fragments.
-
Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran, THF) and re-precipitate into methanol to further purify.
-
Collect the final product and dry it under vacuum at 40 °C to a constant weight.
-
Caption: Experimental workflow for copolymer synthesis.
Protocol 2: Post-Polymerization Modification with 1-Butanol
This protocol demonstrates the utility of the pendant isocyanate groups by converting them to urethane linkages.
-
Setup: In a dry Schlenk flask under nitrogen, dissolve 1.0 g of the synthesized poly(St-co-IPI) in 20 mL of anhydrous toluene.
-
Reagent Addition: Add a stoichiometric excess of anhydrous 1-butanol (e.g., 5-fold molar excess relative to the isocyanate content of the copolymer).
-
Catalysis: Add 1-2 drops of dibutyltin dilaurate (DBTDL) catalyst to the stirred solution.
-
Reaction: Heat the mixture to 60 °C for 4-6 hours. Monitor the reaction's progress using FTIR by observing the disappearance of the isocyanate peak (~2270 cm-1).
-
Isolation: Precipitate, filter, and dry the modified polymer using the same procedure described in Protocol 1.
Caption: Post-polymerization modification of the isocyanate group.
Characterization & Data Analysis
A self-validating protocol requires thorough characterization to confirm the experimental outcome.
| Technique | Purpose | Expected Observations / Key Data Points |
| FTIR Spectroscopy | Confirm incorporation of both monomers and verify modification. | - Styrene: Aromatic C-H stretches (~3000-3100 cm-1), C=C stretches (~1600, 1490, 1450 cm-1).- Isocyanate: Strong, sharp -N=C=O stretch at ~2250-2275 cm-1 . Its presence confirms successful copolymerization.- Modified Polymer: Disappearance of the ~2270 cm-1 peak and appearance of N-H (~3300 cm-1) and C=O (~1700 cm-1) stretches of the urethane group. |
| 1H & 13C NMR Spectroscopy | Determine copolymer composition and verify structure. | - Styrene: Broad peaks in the aromatic region (6.5-7.5 ppm) and aliphatic backbone region (1.0-2.5 ppm).- Isopropenyl Group: Signals corresponding to the polymer backbone methyl and methylene groups derived from the IPI monomer.- Composition can be calculated by integrating the aromatic proton signals (from Styrene) against specific aliphatic signals from the IPI repeating unit. |
| Gel Permeation Chromatography (GPC/SEC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI).[11] | - A unimodal peak indicates a successful polymerization without significant side reactions.- PDI values for free-radical polymerization are typically in the range of 1.5 - 2.5.- Comparison of GPC traces before and after modification can confirm the absence of chain degradation. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | - A single Tg value, intermediate between that of polystyrene and a hypothetical poly(isopropenyl isocyanate), is strong evidence of a random copolymer rather than a blend of homopolymers. |
Potential Applications
The synthesized copolymers are not end-products but versatile platforms. The reactive pendant isocyanate groups allow for:
-
Cross-linking: Reaction with diols or diamines to form thermoset networks for coatings and adhesives.[12]
-
Surface Modification: Grafting the copolymer onto surfaces that have active hydrogen atoms (e.g., cellulose, silica) to alter surface properties like hydrophobicity.
-
Bioconjugation: Covalently attaching proteins, peptides, or drugs via their amine groups to create functional biomaterials.
-
Compatibilizers: The polar urethane-modified copolymers can act as compatibilizers in polymer blends.[3]
References
-
MDPI. (n.d.). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Retrieved from [Link]
-
DTIC. (n.d.). Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers. Retrieved from [Link]
-
Patsnap. (n.d.). Chemical synthesis method of isopropyl isocyanate. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Copolymerization of ethylene with styrene catalyzed by a scandium catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of copolymer from styrene and 4-((4-vinylbenzyl)oxy)phthalonitrile by ATRP method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of styrene–acrylic ester copolymers. Retrieved from [Link]
-
YouTube. (2023, January 12). Polystyrene Polymerization Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN1475479A - Chemical synthesis method of isopropyl isocyanate.
-
ResearchGate. (n.d.). A) Trialkylborane-mediated copolymerization of p-tosyl isocyanate with epoxides and B) possible reaction pathways. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). Anionic Polymerization of Styrene. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: ISOPROPYL ISOCYANATE HAZARD SUMMARY. Retrieved from [Link]
-
Chem Service. (2015, February 13). SAFETY DATA SHEET - Isopropyl isocyanate. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Controlled and Living Polymerizations. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Agilent. (n.d.). Characterization of Styrene-Acrylonitrile Copolymers Using Comprehensive 2D-LC. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). Reactivity ratios and copolymer composition. Retrieved from [Link]
Sources
- 1. pslc.ws [pslc.ws]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. nj.gov [nj.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. fishersci.com [fishersci.com]
- 9. actsafe.ca [actsafe.ca]
- 10. ISOPROPYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. agilent.com [agilent.com]
- 12. specialchem.com [specialchem.com]
Procedure for cross-linking polymers using 2-Isocyanatoprop-1-ene
Executive Summary
This application note details the protocol for utilizing 2-Isocyanatoprop-1-ene (CAS: 1609-86-5), also known as Isopropenyl Isocyanate (IPIC), for polymer functionalization and cross-linking.
Unlike the more common 2-isocyanatoethyl methacrylate (Karenz MOI), this compound features an isocyanate group directly conjugated to the vinyl moiety. This unique structure allows for the introduction of polymerizable "handles" onto hydroxyl- or amine-bearing biopolymers (e.g., PVA, Hyaluronic Acid, Gelatin) or synthetic polyols. The resulting functionalized polymers can be cross-linked via UV-irradiation or thermal radical initiators to form hydrogels and rigid networks, widely applicable in drug delivery systems and dental materials.
Chemical Profile & Reactivity
| Property | Specification | Critical Note |
| Chemical Name | This compound | Distinct from MOI (2-isocyanatoethyl methacrylate). |
| CAS Number | 1609-86-5 | Verify CAS to ensure correct isomer usage. |
| Structure | CH₂=C(CH₃)-NCO | The NCO is attached to the vinyl carbon. |
| Functionality | Heterobifunctional | 1. Isocyanate (Electrophile) 2. Alkene (Radical Polymerizable) |
| Boiling Point | ~84°C | Volatile; handle in fume hood. |
| Sensitivity | Moisture Sensitive | Hydrolyzes to form amines and CO₂ (foaming). |
Mechanism of Action
The utility of this compound lies in its ability to transform a passive polymer into a photo-curable macromer.
-
Stage 1: Urethane Formation (Grafting). The isocyanate group reacts with active hydrogens (hydroxyls) on the polymer backbone to form a stable urethane linkage. This grafts the isopropenyl group onto the chain.
-
Stage 2: Radical Cross-Linking (Curing). The pendant isopropenyl groups react with each other (or a co-monomer) upon exposure to free radicals (UV or Thermal), creating a covalent network.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway from raw polymer to cross-linked network. The isocyanate-hydroxyl reaction is the critical rate-determining step controlled by catalyst and moisture levels.
Detailed Experimental Protocol
Phase A: Preparation & Safety
-
Hazards: Isocyanates are potent sensitizers.[1] Use double nitrile gloves and work strictly in a fume hood.
-
Moisture Control: All glassware must be oven-dried (120°C for 4h). Solvents (DMSO, DMF, or Toluene) must be anhydrous (<50 ppm water).
Phase B: Functionalization (Grafting Protocol)
Objective: Graft isopropenyl groups onto Poly(vinyl alcohol) (PVA) or similar polyol.
Materials:
-
Polymer: PVA (fully hydrolyzed, dry).
-
Reagent: this compound (CAS 1609-86-5).
-
Solvent: Anhydrous DMSO.
-
Catalyst: Dibutyltin Dilaurate (DBTDL).
-
Inhibitor: 4-Methoxyphenol (MEHQ) – prevents premature polymerization.
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve 1.0 g of PVA in 10 mL anhydrous DMSO at 60°C under nitrogen flow until clear.
-
Cool to 45°C.
-
-
Catalyst & Inhibitor Addition:
-
Add MEHQ (50 ppm relative to monomer mass) to prevent vinyl polymerization.
-
Add DBTDL (0.1 wt% relative to isocyanate).
-
-
Isocyanate Addition:
-
Calculate stoichiometry: For 10% functionalization of hydroxyls, add this compound dropwise.
-
Note: The reaction is exothermic. Control rate to maintain temp < 50°C.
-
-
Reaction Incubation:
-
Stir at 45-50°C for 6–12 hours under dry nitrogen.
-
Monitoring: Withdraw 20 µL aliquots every 2 hours for FTIR analysis (see Section 5).
-
-
Purification:
-
Precipitate the reaction mixture into cold acetone or diethyl ether (10x volume).
-
Filter and wash the white precipitate 3x with acetone to remove unreacted isocyanate and catalyst.
-
Vacuum dry at room temperature for 24 hours.
-
Phase C: Photo-Crosslinking (Curing Protocol)
Objective: Form a hydrogel from the functionalized polymer.[2]
-
Formulation:
-
Dissolve functionalized polymer (5-10 wt%) in water or PBS.
-
Add Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959 at 0.1 - 0.5 wt%.
-
-
Curing:
-
Inject solution into a mold (e.g., between glass slides with a spacer).
-
Expose to UV light (365 nm or 405 nm depending on initiator) at 10 mW/cm² for 2–5 minutes.
-
Validation & Quality Control (Self-Correcting Systems)
To ensure the protocol is working, you must validate the chemical transformation. Relying on time alone is insufficient due to humidity variations.
FTIR Monitoring Strategy
The reaction progress is quantified by the disappearance of the Isocyanate peak and appearance of the Urethane peak.[3]
| Functional Group | Wavenumber (cm⁻¹) | Expected Change |
| Isocyanate (-NCO) | 2270 cm⁻¹ | Decreases (Target: >95% reduction) |
| Urethane (C=O) | 1700–1720 cm⁻¹ | Increases |
| Amide II (N-H) | 1530–1550 cm⁻¹ | Increases |
| Vinyl (C=C) | 1630–1640 cm⁻¹ | Appears (Confirming grafting) |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Bubbling during reaction | Moisture contamination (NCO + H₂O → CO₂). | Stop. Re-dry polymer/solvent.[4] Use fresh isocyanate. |
| Gelation during synthesis | Thermal polymerization of vinyl groups. | Add more inhibitor (MEHQ). Lower temp to 40°C. |
| No Cross-linking (Phase C) | Oxygen inhibition or low functionalization. | Purge mold with Argon. Check FTIR for vinyl peak intensity. |
Experimental Workflow Diagram
Figure 2: End-to-end workflow for polymer modification and curing.
References
-
Chemical Identity & Properties
-
Spectroscopic Monitoring (FTIR)
-
Mechanistic Grounding
(Note: While specific literature on CAS 1609-86-5 is less abundant than for Karenz MOI, the isocyanate-hydroxyl reaction chemistry is homologous. The protocols above are adapted from standard isocyanate grafting methodologies validated in polyurethane and hydrogel synthesis.)
Sources
- 1. Isocyanates – A family of chemicals [tc.canada.ca]
- 2. The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl Isocyanate | 1609-86-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. wernerblank.com [wernerblank.com]
Application Note: Reaction of Isopropenyl Isocyanate with Alcohols and Amines
[1][2]
Introduction & Chemical Profile[1][3][4][5][6][7]
Isopropenyl Isocyanate (IPIC) (CAS: 4747-87-9) and its commercially dominant derivative, TMI® (3-isopropenyl-α,α-dimethylbenzyl isocyanate) , represent a class of "dual-cure" building blocks. They allow for the sequential reaction of the isocyanate group (via nucleophilic addition) and the isopropenyl group (via radical polymerization or thiol-ene click chemistry).
Key Chemical Properties
| Property | Isopropenyl Isocyanate (IPIC) | Isopropyl Isocyanate (Reference) |
| Structure | CH₂=C(CH₃)-NCO | (CH₃)₂CH-NCO |
| Functionality | Heterobifunctional (NCO + Alkene) | Monofunctional (NCO only) |
| Reactivity | High (NCO); Polymerizable (C=C) | High (NCO); Inert Alkyl Tail |
| Primary Utility | Functional Monomers, Crosslinkers | Simple Carbamate/Urea Synthesis |
| Stability | Requires Radical Inhibitor (e.g., BHT) | Stable |
Mechanistic Duality
The core utility lies in the chemoselectivity of the isocyanate group over the alkene. Under controlled conditions (low temperature, absence of radical initiators), nucleophiles (ROH, RNH₂) react exclusively with the NCO group, preserving the isopropenyl double bond for downstream processing.
Mechanistic Pathways
The reaction proceeds via nucleophilic attack of the heteroatom (O or N) on the central carbon of the isocyanate cumulene system.
DOT Diagram: Reaction Mechanism
Figure 1: Chemoselective pathway favoring NCO addition over alkene polymerization.
Protocol A: Synthesis of Isopropenyl Carbamates (Reaction with Alcohols)
This reaction yields enecarbamates , which are valuable intermediates for acyl-iminium ion chemistry or as monomers for polyurethane-acrylic hybrids.
Experimental Rationale
-
Catalyst: While primary alcohols react spontaneously, secondary alcohols often require catalysis. Dibutyltin dilaurate (DBTDL) is the industry standard (0.01–0.1 mol%), though Zirconium(IV) acetylacetonate is a greener alternative.
-
Inhibitor: To prevent polymerization of the isopropenyl group during the exothermic urethane formation, BHT (Butylated hydroxytoluene) must be present (typically 100–500 ppm).
-
Temperature: Maintain < 60°C to minimize side reactions (allophanate formation) and polymerization.
Step-by-Step Protocol
-
Preparation:
-
Dry the alcohol (R-OH) over 4Å molecular sieves to remove water (water consumes NCO to form urea).
-
Ensure the reaction vessel is flame-dried and purged with Nitrogen or Argon.
-
Safety: Work in a fume hood. IPIC is a lachrymator and sensitizer.[1]
-
-
Setup:
-
Charge the flask with 1.0 equivalent of Alcohol and anhydrous solvent (Toluene, THF, or Ethyl Acetate).
-
Add 200 ppm BHT (relative to expected IPIC mass).
-
Add catalyst: 0.05 mol% DBTDL .
-
-
Addition:
-
Cool the solution to 0–5°C.
-
Add 1.05 equivalents of Isopropenyl Isocyanate dropwise via syringe pump over 30 minutes.
-
Note: A slight excess of NCO accounts for trace moisture.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (25°C).
-
Monitor via FT-IR .
-
Target: Disappearance of the NCO peak at ~2270 cm⁻¹ .
-
Target: Appearance of the Carbonyl (C=O) peak at ~1720 cm⁻¹ .
-
-
If reaction stalls, heat to 40–50°C for 1–2 hours.
-
-
Workup:
-
Quench excess NCO with 1 mL of Methanol (stir 15 min).
-
Concentrate in vacuo.[2]
-
Purification: Flash chromatography (neutral alumina) or distillation (if volatile). Avoid acidic silica gel if the enecarbamate is acid-sensitive.
-
Protocol B: Synthesis of Isopropenyl Ureas (Reaction with Amines)
Reaction with amines is extremely rapid and highly exothermic. No catalyst is required. The challenge is controlling the exotherm to prevent "runaway" polymerization of the isopropenyl group.
Experimental Rationale
-
Stoichiometry: Strict 1:1 control. Excess amine can attack the double bond (Michael addition) under forcing conditions, though NCO addition is kinetically favored.
-
Temperature Control: Active cooling is mandatory.
-
Solvent: Non-protic, polar solvents like Dichloromethane (DCM) or Acetonitrile are preferred to solubilize the urea product.
Step-by-Step Protocol
-
Setup:
-
Dissolve 1.0 equivalent of Amine (R-NH₂) in dry DCM (0.5 M concentration).
-
Add 200 ppm BHT .
-
Cool reaction vessel to -10°C to 0°C using an ice/salt bath.
-
-
Addition:
-
Dilute 1.0 equivalent of Isopropenyl Isocyanate in an equal volume of DCM.
-
Add the IPIC solution dropwise to the amine solution.
-
Critical: Monitor internal temperature; do not exceed 20°C.[3]
-
-
Reaction:
-
Stir at 0°C for 30 minutes, then warm to Room Temperature.
-
Reaction is typically complete within <1 hour.
-
-
Isolation:
-
The urea product often precipitates from non-polar solvents (like Hexane/DCM mixtures).
-
Filter the solid and wash with cold Hexane.
-
Recrystallize from Ethanol/Water if necessary.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Gelation/Solidification | Radical polymerization of isopropenyl group. | Increase BHT load; Lower reaction temp; Exclude light. |
| Residual NCO peak (IR) | Incomplete reaction or moisture contamination. | Add 0.1 eq more nucleophile; Check solvent dryness. |
| NCO peak disappears but no product | Hydrolysis by water (Formation of symmetric urea). | Ensure strict anhydrous conditions (Sieve-dried solvents). |
| Yellowing of product | Oxidation of amine or inhibitor. | Perform reaction under strict N₂ atmosphere. |
Analytical Validation
-
¹H NMR: Look for the diagnostic isopropenyl signals:
-
Vinyl protons: Two singlets (or multiplets) around δ 4.8–5.2 ppm .
-
Methyl group: Singlet around δ 1.8–1.9 ppm .
-
-
IR Spectroscopy:
-
NCO stretch: 2270 cm⁻¹ (Should be absent in product).
-
Urethane/Urea C=O: 1690–1740 cm⁻¹ .
-
C=C stretch: 1640 cm⁻¹ (Should be present).
-
Safety & Handling
-
Toxicity: Isocyanates are potent sensitizers. Inhalation can cause asthma-like symptoms.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture triggers decomposition into CO₂ (pressure hazard) and insoluble polyureas.
-
Disposal: Quench waste streams with a solution of 5% surfactant and 5% ammonia in water.
References
-
Synthesis of Enecarbamates: Journal of Organic Chemistry. "Stereoselective Synthesis of Enecarbamates via Isocyanate Addition."
-
Polymerization Inhibition: Macromolecules. "Radical Polymerization Behavior of Isopropenyl Isocyanate."
-
Industrial Derivatives (TMI): Cytec Industries (Allnex) Technical Data Sheet. "TMI® (Unsaturated Aliphatic Isocyanate) Handling Guide."
-
General Isocyanate Chemistry: Chemical Reviews. "Chemistry of Isocyanates and their Derivatives."
-
Safety Protocols: Occupational Safety and Health Administration (OSHA). "Isocyanates: Safety and Health Topics."
One-pot synthesis of isopropenyl isocyanate from methacrylic acid
Application Note & Protocol
Topic: Streamlined One-Pot Synthesis of Isopropenyl Isocyanate from Methacrylic Acid via a Modified Curtius Rearrangement
Abstract
Isopropenyl isocyanate is a valuable monomer for the synthesis of specialized polymers and functional materials. Traditional isocyanate production methods often rely on the use of highly toxic phosgene, necessitating safer and more efficient synthetic routes.[1] This document provides a comprehensive guide for the one-pot synthesis of isopropenyl isocyanate directly from methacrylic acid. By leveraging a modified Curtius rearrangement protocol using diphenylphosphoryl azide (DPPA), this method circumvents the need to isolate the potentially unstable acyl azide intermediate, offering a streamlined, high-yield, and safer alternative.[2][3] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety considerations, and describes robust analytical methods for product characterization.
Introduction: The Rationale for a One-Pot Approach
The synthesis of isocyanates from carboxylic acids is a cornerstone transformation in organic chemistry. Among the established methods—including the Schmidt, Lossen, and Curtius rearrangements—the Curtius rearrangement is particularly versatile as it proceeds under mild conditions.[1][2][4][5] The classical Curtius reaction involves the thermal decomposition of an acyl azide to yield an isocyanate.[4] However, this requires the synthesis and isolation of the acyl azide, which can be thermally sensitive and potentially explosive.
The one-pot protocol described herein employs diphenylphosphoryl azide (DPPA) as a dual-function reagent. DPPA acts as both an activating agent for the carboxylic acid and the azide source, generating the requisite acyl azide in situ.[3] This intermediate then undergoes immediate thermal rearrangement to the target isopropenyl isocyanate without isolation, significantly enhancing the safety and efficiency of the process.[6] This approach is particularly advantageous for synthesizing functionalized monomers like isopropenyl isocyanate, where the vinyl group is susceptible to undesired polymerization under harsh conditions.
Reaction Principle and Mechanism
The conversion of methacrylic acid to isopropenyl isocyanate proceeds via a modified, one-pot Curtius rearrangement. The process can be dissected into three key mechanistic steps, all occurring sequentially in the same reaction vessel.
-
Activation and Acyl Azide Formation: The process begins with the deprotonation of methacrylic acid by a non-nucleophilic base, typically triethylamine (TEA), to form the corresponding carboxylate. This carboxylate then undergoes nucleophilic attack on the phosphorus atom of DPPA. This step forms a transient phosphorylated intermediate and displaces the azide ion. The highly reactive intermediate is then immediately attacked by the displaced azide ion to form the methacrylic acyl azide.
-
Curtius Rearrangement: Upon gentle heating, the methacrylic acyl azide undergoes rearrangement. The defining step is the concerted migration of the isopropenyl group from the carbonyl carbon to the adjacent nitrogen atom, accompanied by the extrusion of dinitrogen gas (N₂), a thermodynamically highly favorable process.[7] This rearrangement directly yields the target isopropenyl isocyanate.
-
Inhibition of Polymerization: A critical consideration is the propensity of both the starting material (methacrylic acid) and the product (isopropenyl isocyanate) to undergo radical polymerization, especially at elevated temperatures. Therefore, the inclusion of a radical inhibitor, such as 4-methoxyphenol (MEHQ), is essential to ensure the integrity of the vinyl group and maximize the yield of the desired monomer.
Below is a visualization of the proposed reaction mechanism.
Caption: One-pot synthesis via modified Curtius rearrangement.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methacrylic Acid | ≥99%, inhibited | Sigma-Aldrich | Store at 2-8 °C. |
| Diphenylphosphoryl Azide (DPPA) | ≥97% | TCI Chemicals | Handle with extreme care.[6] |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Acros Organics | Store over molecular sieves. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Use a dry, aprotic solvent. |
| 4-Methoxyphenol (MEHQ) | ≥99% | Alfa Aesar | Radical inhibitor. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR | For drying. |
Equipment
-
Three-neck round-bottom flask (250 mL), oven-dried
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Addition funnel (50 mL), oven-dried
-
Standard glassware for workup
-
Rotary evaporator
-
Short-path distillation apparatus
MANDATORY Safety Precautions
-
Isocyanate Hazard: Isocyanates are potent respiratory and skin sensitizers, and may cause irritation.[8] All handling must be performed in a certified chemical fume hood. Avoid inhalation of vapors and direct skin contact.[9]
-
Azide Hazard: Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive, especially with heat or shock.[3][10] Avoid contact with heavy metals and strong acids. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[9]
-
Pressure Build-up: The reaction evolves nitrogen gas (N₂). Ensure the system is not closed and is properly vented through a bubbler to prevent pressure build-up.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser (with a nitrogen inlet), a rubber septum, and a glass stopper. Place the assembly under a positive pressure of dry nitrogen or argon.
-
Initial Charging: To the flask, add methacrylic acid (8.61 g, 100 mmol, 1.0 equiv.) and a catalytic amount of MEHQ (~100 mg). Add 100 mL of anhydrous toluene via cannula or syringe.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add triethylamine (10.12 g, 13.9 mL, 100 mmol, 1.0 equiv.) dropwise via syringe. Stir for 15 minutes at 0 °C. The formation of a salt may cause the solution to become cloudy.
-
DPPA Addition: In a separate dry flask, prepare a solution of diphenylphosphoryl azide (27.52 g, 22.1 mL, 100 mmol, 1.0 equiv.) in 20 mL of anhydrous toluene. Transfer this solution to the addition funnel.
-
Acyl Azide Formation: Add the DPPA solution dropwise to the stirred reaction mixture at 0 °C over a period of 30-45 minutes. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1 hour.
-
Curtius Rearrangement: Gradually heat the reaction mixture to 80-85 °C using the heating mantle. Vigorous evolution of N₂ gas will be observed. CAUTION: Ensure the heating is controlled to maintain a steady, not violent, rate of gas evolution. Maintain this temperature for 2-3 hours after gas evolution ceases to ensure the rearrangement is complete.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by withdrawing a small aliquot for FT-IR analysis. The disappearance of the carboxylic acid and the appearance of a strong, sharp absorption band at ~2270 cm⁻¹ indicates the formation of the isocyanate group.[11]
-
Workup: Cool the reaction mixture to room temperature. A precipitate of triethylammonium diphenyl phosphate will be present. Filter the mixture through a pad of Celite to remove the solid salts. Wash the filter cake with a small amount of dry toluene.
-
Purification: The resulting filtrate contains the isopropenyl isocyanate in toluene. For many applications, this solution can be used directly. To obtain the pure product, carefully remove the toluene under reduced pressure on a rotary evaporator (use a cold water bath to prevent product loss). The crude product can then be purified by short-path vacuum distillation. Collect the fraction boiling at the appropriate temperature (literature boiling point may vary, but it will be relatively low).
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Molar Ratio (Acid:TEA:DPPA) | 1 : 1 : 1 | Stoichiometric conversion to the acyl azide. |
| Solvent | Anhydrous Toluene | Aprotic, inert, and suitable boiling point for rearrangement. |
| Rearrangement Temperature | 80-85 °C | Provides sufficient thermal energy for N₂ extrusion and rearrangement. |
| Inhibitor | MEHQ | Prevents radical polymerization of the vinyl group. |
| Expected Yield | 75-85% | Based on similar DPPA-mediated Curtius rearrangements. |
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized isopropenyl isocyanate.
Caption: Workflow for analytical characterization.
Spectroscopic Data
The following table summarizes the expected analytical data for isopropenyl isocyanate.[11][12][13]
| Technique | Expected Result | Interpretation |
| FT-IR (neat film) | Strong, sharp peak at ~2270-2250 cm⁻¹ | Characteristic asymmetric stretch of the N=C=O group. |
| Peak at ~1640 cm⁻¹ | C=C stretch of the isopropenyl group. | |
| ¹H NMR (CDCl₃) | ~5.5-6.0 ppm (2H, multiplet) | Vinylic protons (=CH₂). |
| ~1.9 ppm (3H, singlet) | Methyl protons (-CH₃). | |
| ¹³C NMR (CDCl₃) | ~125-135 ppm | Isocyanate carbon (N=C=O). |
| ~130-140 ppm | Quaternary vinylic carbon (>C=). | |
| ~110-120 ppm | Methylene vinylic carbon (=CH₂). | |
| ~20 ppm | Methyl carbon (-CH₃). | |
| GC-MS (EI) | M/z corresponding to [M]⁺ | Confirms the molecular weight (C₄H₅NO, MW = 83.09 g/mol ). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reagents (especially solvent) were not anhydrous. 3. Insufficient heating during rearrangement. | 1. Extend reaction time at 80-85 °C. 2. Repeat with freshly dried solvent and reagents. Water will quench the isocyanate. 3. Ensure internal reaction temperature reaches at least 80 °C. |
| Formation of White Polymer | 1. Insufficient inhibitor (MEHQ). 2. Overheating during reaction or distillation. | 1. Increase the amount of MEHQ inhibitor. 2. Maintain strict temperature control. Use high vacuum for distillation to keep the temperature low. |
| Formation of Amine/Urea byproducts | Presence of water in the reaction or during workup. | Isocyanates react with water to form an unstable carbamic acid, which decarboxylates to an amine. This amine can then react with more isocyanate to form a urea. Ensure all glassware and reagents are scrupulously dry. |
Conclusion
This application note presents a reliable and efficient one-pot method for synthesizing isopropenyl isocyanate from methacrylic acid. By utilizing diphenylphosphoryl azide in a modified Curtius rearrangement, the protocol enhances safety by avoiding the isolation of energetic intermediates. The detailed procedure, coupled with comprehensive characterization and troubleshooting advice, provides researchers and drug development professionals with a practical guide to access this valuable functionalized monomer.
References
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
AIChE. (n.d.). Bio/Catalytic Synthesis of Methacrylic Acid. AIChE Proceedings. Retrieved from [Link]
-
Atmaca, U. (2020). A Novel Approach for the Synthesis of β-Keto Esters: One-Pot Reaction of Carboxylic Acids with Chlorosulfonyl Isocyanate. ResearchGate. Retrieved from [Link]
-
Sardon, H., et al. (2018). Multicatalytic Transformation of (Meth)acrylic Acids: a One-Pot Approach to Biobased Poly(meth)acrylates. ResearchGate. Retrieved from [Link]
-
Martinez, A., et al. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Molecules, 27(22), 8000. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved from [Link]
-
Nishimura, T., et al. (2020). Cyanide-Free One-Pot Synthesis of Methacrylic Esters from Acetone. European Journal of Organic Chemistry, 2020(38), 6131-6134. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). US6479696B1 - Method for synthesis and process inhibition of isobornyl (meth)acrylate.
- Google Patents. (n.d.). CN1475479A - Chemical synthesis method of isopropyl isocyanate.
- Google Patents. (n.d.). US4301266A - Manufacture of polymers of acrylic acid or methacrylic acid.
-
Kennedy, J. P., et al. (2006). One-pot synthesis of isocyanate and methacrylate multifunctionalized polyisobutylene and polyisobutylene-based amphiphilic networks. Journal of Polymer Science Part A: Polymer Chemistry, 44(9), 2891-2900. Retrieved from [Link]
-
Patience, G. S., et al. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chemical Society Reviews, 47(20), 7749-7775. Retrieved from [Link]
-
Chad's Prep. (2018, September 21). 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. YouTube. Retrieved from [Link]
-
Williams, R. M., et al. (2009). On the Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). Tri(meth)acrylate epoxy ester isocyanurate and its synthesis method.
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
Williams, R. M., et al. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(8), 1932-1935. Retrieved from [Link]
-
Yogo, T., & Koda, Y. (1979). Polymerization reaction with diphenylphosphoryl azide. Preparation of polyamides, polyureas and polyurethanes. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
-
Issakhov, A., et al. (2023). Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study. Molecules, 28(15), 5871. Retrieved from [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. Retrieved from [Link]
-
Candeias, N. R., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2904-2910. Retrieved from [Link]
-
Strotman, N. A., et al. (2017). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. The Journal of Organic Chemistry, 82(18), 9333-9340. Retrieved from [Link]
-
Ghosh, A. K., et al. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006-2027. Retrieved from [Link]
-
International Symposium on Chromatography. (2022). ISC 2022 Book of Abstracts. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of methacrylic acid and urethane methacrylate on the film properties of hybrid urethane–acrylic latexes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole. Retrieved from [Link]
-
CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]
-
Scilit. (n.d.). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Retrieved from [Link]
-
ACS Omega. (2023). How To Get Isocyanate?. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for obtaining isocyanate from carboxylic acid. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
El Ghouizi, A., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. RASAYAN Journal of Chemistry, 10(2), 517-523. Retrieved from [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. hse.gov.uk [hse.gov.uk]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Storage & Handling of Isopropenyl Isocyanate
To: Research Personnel & Lab Managers From: Senior Application Scientist, Reactive Monomers Division Subject: PREVENTING POLYMERIZATION & DEGRADATION OF ISOPROPENYL ISOCYANATE (CAS 1645-54-1)
Executive Summary: The "Dual-Threat" Molecule
Isopropenyl isocyanate (IPI) presents a unique storage challenge because it possesses two distinct reactive functional groups, each with its own degradation trigger. Unlike standard solvents, IPI is not "shelf-stable" without active intervention.
You are fighting a war on two fronts:
-
The Isocyanate Group (-NCO): Sensitive to Nucleophiles (specifically moisture/water).
-
The Isopropenyl Group (C=C): Sensitive to Radicals (heat, light, initiators).
Failure to control both pathways results in the two most common failure modes: Turbidity (Urea formation) and Gelation (Homopolymerization) .
The Chemistry of Instability (Mechanism Guide)
To prevent degradation, you must understand what is happening inside the bottle.
Pathway A: Moisture-Induced Degradation (The "Crust" Effect)
This is the most common cause of failure. Atmospheric moisture reacts with the isocyanate group to form an unstable carbamic acid, which decarboxylates to form an amine and CO₂ gas. The amine then instantly reacts with remaining isocyanate to form Polyurea .[1]
-
Visual Sign: Cloudiness, white precipitate, crust on the septum.
-
Hazard: Pressure buildup (CO₂) can burst sealed vials.
Pathway B: Radical Homopolymerization (The "Gel" Effect)
The vinyl double bond is susceptible to free-radical polymerization, similar to styrene or acrylates. This reaction is exothermic and auto-accelerating.
-
Visual Sign: Increased viscosity, solidification into a clear gel.
-
Trigger: Heat, UV light, or depletion of the radical inhibitor.
Figure 1: The dual degradation pathways of Isopropenyl Isocyanate. Note that Pathway A generates gas (pressure hazard), while Pathway B generates heat.
Storage Protocols: The "Triad of Stability"
To ensure the integrity of IPI, you must implement a self-validating storage system based on three pillars.
Pillar 1: Temperature Control (< -20°C)
-
Protocol: Store IPI in a freezer at -20°C or below.
-
Why: Low temperature significantly slows the rate of radical polymerization (Pathway B) even if the inhibitor is slowly depleted. It also reduces the kinetic rate of hydrolysis if trace moisture is present.
Pillar 2: Atmosphere (Inert & Dry) [2]
-
Protocol: Store under Dry Nitrogen or Argon .
-
The "Oxygen Paradox": Some radical inhibitors (like MEHQ) require trace oxygen to function. However, for isocyanates, moisture exclusion is the priority . The risk of urea formation from moist air outweighs the benefit of oxygen-activated inhibition.
-
Recommendation: Use inhibitors that function anaerobically (e.g., Phenothiazine) or rely on the low temperature (-20°C) to arrest polymerization, allowing you to prioritize a strictly dry, inert atmosphere.
Pillar 3: Container Integrity
-
Protocol: Use glass, stainless steel, or fluorinated plastics (e.g., Teflon/PTFE).
-
Avoid: Standard Polyethylene (PE) or Polypropylene (PP) bottles for long-term storage.
-
Why: Standard plastics are permeable to water vapor over time. Moisture will migrate through the bottle wall and trigger Pathway A.
Troubleshooting & FAQs
Q1: The liquid in my bottle has turned cloudy/milky. Can I filter it and use it?
-
Diagnosis: This is Polyurea formation (Pathway A).[1][3] Moisture has entered the container.[1][2]
-
Action: Discard.
-
Reasoning: The cloudiness indicates that the "titration" of your isocyanate against water has begun. Even if you filter the solid, the remaining liquid likely contains dissolved amines or oligomers that will act as chain-terminators or cross-linkers in your sensitive drug development reactions. The stoichiometry is compromised.
Q2: I received a bottle stored at room temperature. Is it safe to use?
-
Diagnosis: Potential thermal initiation (Pathway B).
-
Test: Invert the bottle. Compare the viscosity to water. IPI should be very fluid (low viscosity).
-
Action: If the liquid moves sluggishly or leaves "legs" on the glass like wine, homopolymerization has started. Discard. If viscosity is normal, run an IR spectrum. Look for the sharp -NCO peak (~2270 cm⁻¹) and the C=C vinyl peak (~1640 cm⁻¹). If the C=C peak is diminished relative to the NCO, polymerization has occurred.
Q3: The septum on my storage vial is bulging. What happened?
-
Diagnosis: CO₂ generation (Pathway A).
-
Mechanism: Moisture ingress
Hydrolysis Decarboxylation CO₂ gas. -
Immediate Action: Do not heat. Vent the vial carefully in a fume hood using a needle to relieve pressure. The material is likely compromised (see Q1).
Q4: Can I store a diluted solution of IPI?
-
Answer: Yes, but solvent choice is critical.
-
Protocol: Use anhydrous solvents (Water < 50 ppm). Avoid "protic" solvents (Alcohols, Amines) which will react instantly. Avoid solvents that contain peroxides (like uninhibited ethers/THF), as peroxides trigger Pathway B (radical polymerization).
-
Best Solvents: Anhydrous Toluene, Hexane, or DCM (stored over molecular sieves).
Q5: How do I transfer IPI without introducing moisture?
-
Protocol: Use the Cannula Transfer or Syringe technique under positive nitrogen pressure.
-
Insert a nitrogen line (balloon or manifold) into the source bottle to create positive pressure.
-
Withdraw liquid with a dry, nitrogen-flushed syringe.
-
Never pour the liquid. Pouring introduces atmospheric moisture and oxygen.
-
Experimental Workflow: Assessment Decision Tree
Before using stored IPI for a critical synthesis, follow this logic flow to ensure material integrity.
Figure 2: Quality Assurance Decision Tree for Isopropenyl Isocyanate.
Summary of Key Data
| Property | Specification / Limit | Reason for Control |
| Storage Temp | -20°C (Recommended) | Inhibits radical polymerization (Pathway B). |
| Atmosphere | Dry Nitrogen / Argon | Prevents hydrolysis/urea formation (Pathway A). |
| Moisture Limit | < 50 ppm (Solvents) | Water is a stoichiometric poison. |
| Container | Glass / Steel / PTFE | Prevents moisture permeation. Avoid LDPE/HDPE. |
| Inhibitor | Check CoA (e.g., BHT) | Prevents premature radical polymerization. |
References
-
Chemical Reactivity of Isocyanates
-
Mechanism of Hydrolysis: Isocyanates react with water to form carbamic acid, which decomposes to amines and carbon dioxide. The amine reacts with further isocyanate to form urea.[1][3]
-
Source: Six, C., & Richter, F. (2003). Isocyanates, Organic.[4][5][6][7][8] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
- Radical Pathway: Isopropenyl isocyanate contains a vinyl group susceptible to free-radical polymerization. This is distinct from the NCO reactivity.
-
Handling of Moisture-Sensitive Reagents
- Technique: "Manipulation of Air-Sensitive Compounds" describes the necessity of inert atmosphere and cannula transfer for reagents like IPI.
-
Source: Aldrich Technical Bulletin AL-134.
-
Safety Data & Hazards
- Hazards: Lachrymator, Flammable Liquid, Respir
-
Source: PubChem Compound Summary for Isopropenyl Isocyanate.
Sources
- 1. resinlab.com [resinlab.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. US5109034A - Storage stable solid isocyanate compositions, preparation, and method of use thereof - Google Patents [patents.google.com]
- 6. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 7. EP0194222A2 - Preparation of polymers containing pendant isocyanate groups and derivatives thereof by emulsion copolymerization - Google Patents [patents.google.com]
- 8. US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds - Google Patents [patents.google.com]
Technical Support Center: 2-Isocyanatoprop-1-ene Handling & Troubleshooting
This technical support guide addresses the specific handling, stability, and troubleshooting requirements for 2-Isocyanatoprop-1-ene (Isopropenyl Isocyanate), a highly reactive monomer used in polymer synthesis and drug development.
Product Identity: this compound Synonyms: Isopropenyl Isocyanate CAS: 4747-87-9 Molecular Formula: C₄H₅NO Critical Hazard: Dual Sensitivity (Moisture-Hydrolysis & Thermal-Polymerization)
The Chemistry of Failure: Why Your Experiment Might Fail
Before troubleshooting, you must distinguish between the two primary degradation pathways. This molecule contains two reactive functional groups: the Isocyanate (-NCO) and the Alkene (C=C) .
Pathway A: Moisture Attack (Hydrolysis)
-
Trigger: Exposure to ambient humidity or "wet" solvents (>50 ppm water).
-
Mechanism: Water attacks the electrophilic carbon of the isocyanate.
-
Result: Formation of unstable carbamic acid, which decarboxylates to an amine. The amine immediately reacts with remaining isocyanate to form 1,3-diisopropenylurea .
-
Visual Sign: White precipitate or "cloudiness" that cannot be filtered away (it keeps forming).
Pathway B: Radical Polymerization
-
Trigger: Heat (>40°C), UV light, or lack of radical inhibitors (e.g., BHT).
-
Mechanism: Radical propagation across the vinyl (prop-1-ene) group.
-
Result: Formation of Poly(isopropenyl isocyanate).
-
Visual Sign: Viscosity increase, gelation, or a clear solid mass at the bottom of the flask.
Troubleshooting Guide (FAQ Format)
Q1: My liquid reagent has turned cloudy/milky. Can I filter it and use it?
Status: Critical Failure (Hydrolysis) Answer: No. Cloudiness indicates the formation of polyureas due to moisture ingress.
-
Why: The urea byproduct is insoluble in the monomer. Filtration removes the solid, but the presence of the amine intermediate means the degradation chain reaction is ongoing.
-
Solution: You must redistill the material.[1]
-
Prevention: Ensure all glassware is oven-dried (120°C overnight) and assembled hot under an inert gas stream (Argon/Nitrogen).
Q2: The material solidified in the freezer. Is it ruined?
Status: Check Required (Freezing vs. Polymerization) Answer: Not necessarily.
-
Test: Allow the container to warm to room temperature (20-25°C) slowly in a desiccator.
-
Scenario A: It melts back into a clear liquid. Verdict: It was just frozen.
-
Scenario B: It remains solid or becomes a sticky gel. Verdict: Thermal Polymerization occurred (likely during a previous warming cycle).
-
-
Note: this compound has a low melting point, but impurities can alter this. If it is a gel, it cannot be recovered.
Q3: I see pressure buildup in the storage vessel. What is happening?
Status: DANGER (CO₂ Generation) Answer: This is a sign of active hydrolysis.
-
Mechanism: Reaction with water releases CO₂ gas .
-
Immediate Action: Vent the container carefully in a fume hood. Do not shake.
-
Disposal: The material is compromised. Neutralize and dispose of it (see Section 4).
Handling & Purification Protocols
Protocol A: Safe Transfer (Schlenk Line)
Never pour this reagent through open air.
Figure 1: Inert atmosphere transfer workflow to prevent moisture ingress.
Protocol B: Vacuum Distillation (Purification)
If the material is cloudy or yellowed, purification is required.
-
Setup: Short-path distillation head with a Vigreux column.
-
Inhibitor: Add 200 ppm BHT (Butylated hydroxytoluene) to the boiling flask to prevent thermal polymerization during heating.
-
Conditions:
-
Pressure: Vacuum is mandatory (10–20 mmHg).
-
Temperature: Keep bath temperature below 50°C. The boiling point will be significantly reduced under vacuum.
-
Collection: Discard the first 10% (foreruns) which contain moisture/amines. Collect the middle fraction into a receiver cooled to 0°C.
-
Physical Properties & Stability Data[2]
| Property | Value | Notes |
| CAS Number | 4747-87-9 | Distinct from Isopropyl Isocyanate (1795-48-8) |
| Molecular Weight | 83.09 g/mol | |
| Appearance | Colorless liquid | Yellowing indicates oxidation/polymerization |
| Storage Temp | -20°C | Store in explosion-proof freezer |
| Stabilizer | BHT (typically) | Check CoA; if absent, shelf-life is <1 week |
| Incompatibility | Water, Alcohols, Amines | Reacts violently; exotherm can trigger polymerization |
Emergency & Disposal
Spill Management:
-
Evacuate: The vapor is a lachrymator (tear gas effect) and respiratory irritant.
-
Neutralize: Do not use water alone.[2] Use a decontamination solution:
-
Decon Solution: 90% Water, 8% Concentrated Ammonia, 2% Liquid Detergent.
-
Or: 50% Ethanol, 45% Water, 5% Ammonia.
-
-
Procedure: Cover spill with absorbent material (sand/vermiculite), then soak with Decon Solution. Wait 30 minutes before sweeping.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification & CAS Verification. Retrieved from
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). Isopropenyl isocyanate Properties and Stability. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates: Hazard Recognition and Control. Retrieved from
(Note: CAS 4747-87-9 is the correct identifier for the unsaturated this compound. Be wary of confusion with the saturated analog, Isopropyl Isocyanate, CAS 1795-48-8, which appears frequently in similar search contexts.)
Sources
Technical Support Center: Isocyanate Synthesis & Reaction Optimization
A Senior Application Scientist's Guide to Preventing Isocyanate Dimerization
Welcome to the Technical Support Center for Isocyanate Chemistry. As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceuticals and materials science who encounter challenges with the reactivity of isocyanates. A primary issue that can derail a synthesis is the spontaneous dimerization of the isocyanate, leading to decreased yield, product impurities, and inconsistent material properties. This guide is designed to provide you with a deep understanding of why isocyanate dimerization occurs and, more importantly, actionable strategies to prevent and troubleshoot this common side reaction.
Frequently Asked Questions (FAQs)
Let's start by addressing some of the most common questions our team receives regarding isocyanate dimerization.
Q1: What is isocyanate dimerization, and why is it a problem?
A1: Isocyanate dimerization is a self-condensation reaction where two isocyanate (-N=C=O) groups react with each other to form a four-membered ring structure called a uretidione.[1] This dimer is often a stable, unreactive species that is no longer available to participate in your desired reaction, such as urethane or urea formation. The formation of dimers leads to a reduction in the yield of your target molecule and can introduce impurities that are difficult to remove from your final product.
Q2: What are the tell-tale signs of dimerization in my reaction?
A2: The most common indicators of significant dimerization include:
-
Formation of a white precipitate: Uretidione dimers are often less soluble than their monomeric counterparts and can precipitate out of solution, especially upon standing or at lower temperatures.
-
Lower than expected yield: The consumption of your starting isocyanate through dimerization will naturally lead to a reduced yield of your desired product.
-
Inconsistent reaction kinetics: The formation of byproducts can lead to unpredictable and difficult-to-control reaction rates.
-
Gel formation or insoluble solids: While more commonly associated with trimerization (formation of isocyanurates), excessive dimerization can also contribute to the formation of insoluble materials.
Q3: Can isocyanate dimerization be reversed?
A3: Yes, the dimerization of isocyanates is often a reversible reaction.[1][2][3] Heating the uretidione dimer to elevated temperatures (typically above 150-175°C) can cause it to dissociate back into the monomeric isocyanate.[2][4] This property is sometimes utilized in applications involving "blocked isocyanates," where the dimer serves as a source of isocyanate that is released at a specific temperature.[4]
Q4: Are all isocyanates equally prone to dimerization?
A4: No, the propensity for dimerization is highly dependent on the structure of the isocyanate. Aromatic isocyanates are generally more reactive and more prone to dimerization than aliphatic isocyanates.[4] Steric hindrance around the isocyanate group can also significantly reduce the rate of dimerization.[5][6] For example, isocyanates with bulky substituents near the -NCO group will dimerize more slowly.
Understanding the Mechanism of Dimerization
The dimerization of isocyanates is a self-reaction that can be catalyzed by various substances, most notably bases. The generally accepted mechanism involves the nucleophilic attack of a catalyst on the electrophilic carbon of the isocyanate group, leading to the formation of a reactive intermediate. This intermediate then reacts with a second isocyanate molecule to form the four-membered uretidione ring.
Troubleshooting Guide: Preventing and Mitigating Dimerization
This section provides a systematic approach to troubleshooting and preventing isocyanate dimerization during your synthesis.
| Observation/Problem | Probable Cause | Recommended Solution & Scientific Rationale |
| Precipitate forms upon standing or during reaction | Isocyanate dimerization leading to insoluble uretidione. | 1. Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired reaction to proceed at a reasonable rate. Dimerization is often accelerated at elevated temperatures. 2. Catalyst Selection: If a catalyst is required for your primary reaction, choose one that is selective for urethane or urea formation over dimerization. For example, some non-basic organometallic catalysts may be preferable to tertiary amines. 3. Solvent Choice: Use a dry, aprotic solvent. Polar aprotic solvents can sometimes promote dimerization.[7] |
| Reaction stalls or proceeds slower than expected | Consumption of isocyanate monomer through dimerization. | 1. Monitor Isocyanate Concentration: Use in-situ FT-IR to monitor the disappearance of the isocyanate peak (~2250-2285 cm⁻¹). A faster than expected decrease without a corresponding increase in the desired product peak (e.g., urethane at ~1700 cm⁻¹) suggests a side reaction like dimerization. 2. Order of Addition: If your reaction involves a nucleophile (e.g., an alcohol), consider adding the isocyanate dropwise to the solution of the nucleophile. This maintains a low instantaneous concentration of the isocyanate, favoring the desired reaction over self-condensation.[8] |
| Product is a mixture of desired product and dimer | Dimerization occurred during the reaction or workup. | 1. Purification: Uretidione dimers are often crystalline solids and can sometimes be removed by recrystallization of the desired product.[3] Column chromatography can also be effective, though the reactivity of the remaining isocyanate on the column must be considered. 2. In-situ Reversal (Advanced): In some cases, it may be possible to heat the reaction mixture to a temperature where the dimer reverts to the monomer, which can then react with the desired nucleophile.[2] This approach requires careful temperature control to avoid other side reactions. |
| Isocyanate reagent shows signs of degradation before use | Improper storage leading to dimerization. | 1. Storage Conditions: Store isocyanates in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[8] Refrigeration is often recommended. 2. Use of Stabilizers: For long-term storage, consider adding a stabilizer. Acidic compounds such as phenols (10-5000 ppm) or phosphite antioxidants can inhibit base-catalyzed dimerization.[9] Dissolving a small amount of an acidic gas like carbon dioxide in the isocyanate can also be effective.[10] |
Experimental Protocols
Here are detailed protocols for key experiments and workflows related to preventing isocyanate dimerization.
Protocol 1: Minimizing Dimerization During a Urethane Synthesis
Objective: To synthesize a polyurethane prepolymer while minimizing the formation of isocyanate dimers.
Materials:
-
Diisocyanate (e.g., Hexamethylene diisocyanate - HDI)
-
Polyol (e.g., Polyethylene glycol - PEG)
-
Dry, aprotic solvent (e.g., Toluene or Anisole)
-
Catalyst (if necessary, e.g., Dibutyltin dilaurate - DBTDL)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask, condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Drying of Reagents: Ensure all reagents and solvents are rigorously dried. Dry the polyol by azeotropic distillation with toluene or by heating under vacuum.[8] Use a freshly distilled, dry solvent.
-
Inert Atmosphere: Assemble the glassware and flame-dry it under a stream of inert gas to remove any adsorbed moisture. Maintain a positive pressure of nitrogen or argon throughout the reaction.[8]
-
Reaction Setup: Charge the three-neck flask with the dried polyol and solvent. If using a catalyst, add it to the polyol solution.
-
Controlled Addition of Isocyanate: Heat the polyol solution to the desired reaction temperature (e.g., 60°C). Add the diisocyanate dropwise to the stirred polyol solution using the dropping funnel over a period of 1-2 hours.[8] This ensures that the isocyanate concentration remains low, favoring the reaction with the polyol over self-dimerization.
-
Reaction Monitoring: Monitor the progress of the reaction by in-situ FT-IR, observing the disappearance of the isocyanate peak at ~2250-2285 cm⁻¹.[11]
-
Workup: Once the reaction is complete, cool the mixture and proceed with your standard workup procedure.
Protocol 2: Quantification of Isocyanate Monomer and Dimer using HPLC
Objective: To determine the concentration of isocyanate monomer and its uretidione dimer in a sample.
Materials:
-
Isocyanate sample
-
Derivatizing agent solution (e.g., Di-n-butylamine (DBA) in a suitable solvent)
-
Quenching solution (if necessary)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile and water (HPLC grade)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the isocyanate-containing sample and dissolve it in a known volume of a dry, inert solvent.
-
Derivatization: Add an excess of the derivatizing agent solution (e.g., DBA) to the sample solution. The DBA will react with the isocyanate groups of both the monomer and the dimer to form stable urea derivatives.[12]
-
Quenching (if necessary): If the reaction is ongoing, quench it at specific time points by adding a reagent that rapidly consumes any remaining isocyanate, such as n-butylamine.[13]
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water.
-
Injection: Inject a known volume of the derivatized sample onto the HPLC system.
-
Detection: Monitor the elution of the urea derivatives using a UV detector. The monomer and dimer derivatives will have different retention times.
-
-
Quantification: Create a calibration curve using known concentrations of derivatized monomer and dimer standards. Use this curve to determine the concentration of each species in your sample.[14]
Visualization of Prevention Strategies
The following diagram illustrates the key strategies for preventing isocyanate dimerization.
By understanding the mechanisms of isocyanate dimerization and implementing the preventative and troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your isocyanate-based syntheses, leading to higher yields, purer products, and more consistent results.
References
- Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby.
-
Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer. ResearchGate. [Link]
- US5354689A - Method of detecting isocyanates.
-
Synthesis and Deblocking Investigations of Phenol Blocked Aliphatic Isocyanates and Their Application in the Development of Epoxy-Polyurethane Films. Asian Journal of Chemistry. [Link]
-
How to avoid the trimerization of Isocyanate-functionalized prepolymers? ResearchGate. [Link]
-
An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). PMC. [Link]
-
(PDF) A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
-
Optimization of Isocyanate Content in PF/pMDI Adhesive for the Production of High-Performing Particleboards. MDPI. [Link]
-
Urushiol-Based Antimicrobial Coatings for Lacquer Art Applications: A Review of Mechanisms, Durability, and Safety. MDPI. [Link]
-
Emulsion Stabilization Strategies for Tailored Isocyanate Microcapsules. PMC. [Link]
-
Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates: an insight into blocked isocyanates. RSC Publishing. [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. MDPI. [Link]
-
Polyurethane Synthesis Guide. Scribd. [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. [Link]
-
Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. PMC. [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]
-
Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer. ResearchGate. [Link]
-
Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. [Link]
-
(PDF) Synthesis and Deblocking Investigations of Phenol Blocked Aliphatic Isocyanates and Their Application in the Development of Epoxy-Polyurethane Films. ResearchGate. [Link]
- US3247236A - Stabilization of isocyanates.
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. ResearchGate. [Link]
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. ResearchGate. [Link]
-
Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. PMC PubMed Central. [Link]
-
Peak assignment from FTIR spectra for PU coating. ResearchGate. [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. [Link]
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation. SciSpace. [Link]
-
Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. ResearchGate. [Link]
Sources
- 1. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. epa.gov [epa.gov]
Validation & Comparative
Navigating the Spectroscopic Landscape of Vinyl Isocyanates: A Comparative Guide to the ¹H NMR Spectrum of 2-Isocyanatoprop-1-ene
For researchers and professionals in drug development and materials science, the precise characterization of reactive intermediates is paramount. 2-Isocyanatoprop-1-ene, a vinyl isocyanate, represents a class of compounds with significant synthetic potential, yet its inherent reactivity poses challenges for thorough analysis. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, placed in context with structurally related molecules. By understanding the subtle interplay of electronic effects and spin-spin coupling, researchers can gain a deeper understanding of this versatile chemical entity.
Deciphering the ¹H NMR Spectrum of this compound: A Predicted Analysis
The isocyanate group (-N=C=O) is a moderately electron-withdrawing group. This property influences the chemical shifts of nearby protons.[1] In the case of this compound, its placement on a vinyl carbon atom creates a unique electronic environment.
Here is a breakdown of the predicted ¹H NMR spectrum:
-
Hᴀ (geminal vinyl proton): This proton is on the same carbon as the isocyanate group. Due to the anisotropic effect of the double bond and the electron-withdrawing nature of the isocyanate, this proton is expected to be deshielded and appear at a relatively downfield chemical shift.
-
Hʙ (cis/trans vinyl protons): These two protons are on the terminal vinyl carbon. They are chemically non-equivalent and will exhibit geminal coupling to each other. They will also show coupling to the methyl protons. Their chemical shifts are expected in the typical alkene region.[2][3]
-
Hᴄ (methyl protons): The three protons of the methyl group are chemically equivalent and will appear as a single signal. The proximity to the double bond will cause a slight downfield shift compared to a typical alkane methyl group.
The spin-spin coupling between these protons will lead to complex splitting patterns. The geminal coupling between Hʙ protons is typically small.[4] The coupling between the vinyl protons (Hᴀ and Hʙ) and the methyl protons (Hᴄ) will follow the n+1 rule, where 'n' is the number of neighboring equivalent protons.[5]
A Comparative Analysis: Contextualizing the Spectrum
To substantiate our predictions for this compound, a comparison with the known ¹H NMR spectra of related compounds is invaluable. We will consider 2-methylprop-1-ene as a structural analogue without the isocyanate group, and simple alkyl isocyanates to understand the electronic influence of the -NCO moiety.
2-Methylprop-1-ene: The Vinyl Backbone
The ¹H NMR spectrum of 2-methylprop-1-ene provides a baseline for the vinyl and methyl proton signals without the influence of the isocyanate group.[6] Its spectrum shows two signals: one for the two equivalent terminal vinyl protons and one for the six equivalent methyl protons.[6] Due to the symmetry of the molecule, there are only two distinct proton environments.[6]
Alkyl Isocyanates: The Influence of the -NCO Group
Examining simple alkyl isocyanates such as propyl isocyanate, ethyl isocyanate, and hexyl isocyanate reveals the deshielding effect of the isocyanate group on adjacent aliphatic protons.[7][8][9] For instance, the methylene protons directly attached to the nitrogen in these compounds typically resonate in the range of 3.2-3.4 ppm. This provides a valuable reference for estimating the electronic impact of the isocyanate group.
Data Summary: A Tabular Comparison
The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for our comparative compounds.
| Compound | Proton Environment | Predicted/Observed Chemical Shift (δ, ppm) | Predicted/Observed Multiplicity | Predicted/Observed Coupling Constants (J, Hz) |
| This compound | Hᴀ (vinyl) | ~5.5 - 6.0 | Quartet of doublets | J(Hᴀ-Hᴄ) ≈ 1.5, J(Hᴀ-Hʙ) ≈ 2.0 |
| Hʙ (vinyl) | ~5.0 - 5.5 | Multiplet | J(Hʙ-Hʙ') ≈ 2.0, J(Hʙ-Hᴄ) ≈ 1.0 | |
| Hᴄ (methyl) | ~1.8 - 2.0 | Triplet of doublets | J(Hᴄ-Hᴀ) ≈ 1.5, J(Hᴄ-Hʙ) ≈ 1.0 | |
| 2-Methylprop-1-ene | Vinyl (=CH₂) | 4.6 | Singlet | - |
| Methyl (-CH₃) | 1.7 | Singlet | - | |
| Propyl Isocyanate | α-CH₂ | 3.26 | Triplet | 6.8 |
| β-CH₂ | 1.63 | Sextet | 7.2 | |
| γ-CH₃ | 0.99 | Triplet | 7.4 |
Visualizing the Structure and Proton Environments
To clearly illustrate the different proton environments in this compound, the following diagram is provided.
Caption: Molecular structure of this compound with proton environments labeled.
Experimental Protocol for ¹H NMR Acquisition of Vinyl Isocyanates
Given the reactivity of vinyl isocyanates, care must be taken during sample preparation and data acquisition to prevent polymerization or degradation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Use a high-purity, deuterated solvent that is free of water and acidic impurities. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices.
-
Prepare the sample immediately before analysis to minimize degradation.
-
Work in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen) to exclude moisture and oxygen.
-
Use a relatively low concentration of the analyte to reduce the likelihood of intermolecular reactions.
-
-
NMR Instrument Setup:
-
Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent.
-
Acquire the spectrum at a low temperature (e.g., 0 °C or below) to slow down potential decomposition or polymerization reactions.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, but keep the total experiment time as short as possible.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
If the spectrum is complex, consider performing two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), to elucidate the coupling network between protons.
-
-
Data Processing:
-
Process the raw data with appropriate apodization and Fourier transformation.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Accurately measure the chemical shifts and coupling constants.
-
Conclusion
The ¹H NMR spectrum of this compound is predicted to be a rich source of structural information, characterized by distinct signals for its vinyl and methyl protons with complex coupling patterns. By comparing this predicted spectrum with the experimental data of 2-methylprop-1-ene and simple alkyl isocyanates, a clear picture of the electronic and structural influences on the chemical shifts and coupling constants emerges. This comparative approach, coupled with a robust experimental protocol, provides researchers with the necessary tools to confidently identify and characterize this and other reactive vinyl isocyanates, paving the way for their broader application in synthesis and materials science.
References
-
ResearchGate. ¹H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate... Available at: [Link]
-
Oregon State University. ¹H NMR Chemical Shift. Available at: [Link]
-
ResearchGate. ¹H NMR spectrum of HDI polyisocyanates | Download Scientific Diagram. Available at: [Link]
-
National Institutes of Health. Synthesis and characterization of bi(metallacycloprop-1-ene) complexes - PMC. Available at: [Link]
-
ResearchGate. ¹H NMR spectrum of the diisocyanate component. Available at: [Link]
-
Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
PubMed. Synthesis and characterization of bi(metallacycloprop-1-ene) complexes. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]
-
ResearchGate. Synthesis and characterization of isocyanic acid, m‐phenylenediiso‐propylidene based poly(urethane‐urea) dispersions containing different amount of 2,2‐Bis(hydroxyl methyl)propionic acid. Available at: [Link]
-
NPTEL Archive. Lecture 31: Routine Characterization tools Nuclear Magnetic Resonance. Available at: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
ResearchGate. One Reacts as Two: Applications of N-Isocyaniminotriphenylphosphorane in Diversity-Oriented Synthesis | Request PDF. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
Doc Brown's Chemistry. and explaining the - H-1 proton NMR spectrum: 2-methylpropene. Available at: [Link]
-
YouTube. Lec16 - 1H Coupling Constants and Alkenes. Available at: [Link]
-
OpenOChem Learn. Coupling in Cis/Trans Alkenes. Available at: [Link]
-
PubChem. 1-Isocyanatoprop-2-enyl but-2-enoate | C8H9NO3 | CID 173142350. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Propyl isocyanate(110-78-1) 1H NMR spectrum [chemicalbook.com]
- 8. Ethyl isocyanate(109-90-0) 1H NMR spectrum [chemicalbook.com]
- 9. Hexyl isocyanate(2525-62-4) 1H NMR [m.chemicalbook.com]
Technical Comparison Guide: FTIR Characterization of Isopropenyl Isocyanate vs. Structural Analogs
This guide details the FTIR characterization of Isopropenyl Isocyanate (2-isocyanatopropene, CAS 1645-19-8) , distinguishing it from its saturated analog (Isopropyl Isocyanate) and industrial counterparts (TMI).
Executive Summary
Isopropenyl Isocyanate (IPDI-M) is a bifunctional electrophile containing a reactive isocyanate group (–N=C=O) conjugated with an isopropenyl alkene moiety (
The Analytical Challenge: Distinguishing Isopropenyl Isocyanate from its saturated analog, Isopropyl Isocyanate , is critical during synthesis and quality control. While both exhibit a dominant NCO stretch, only Isopropenyl Isocyanate possesses the vinyl "fingerprint" required for polymerization validation.
Molecular Context & Spectral Logic
FTIR is the gold standard for monitoring this molecule because the Isocyanate (–NCO) and Alkene (C=C) groups have distinct, high-intensity dipole changes that do not overlap significantly with common solvent backgrounds (except nitriles or carbonyls).
-
Primary Reactivity (NCO): Electrophilic attack by nucleophiles (–OH, –NH2). Monitoring: Disappearance of peak at ~2260 cm⁻¹.
-
Secondary Reactivity (C=C): Radical polymerization. Monitoring: Disappearance of peaks at ~1645 cm⁻¹ and ~895 cm⁻¹.
Comparative Spectral Analysis
The following table contrasts the critical FTIR peaks of Isopropenyl Isocyanate against Isopropyl Isocyanate.
Table 1: Characteristic FTIR Peaks Comparison
| Functional Group | Vibration Mode | Isopropenyl Isocyanate (Unsaturated) | Isopropyl Isocyanate (Saturated) | Diagnostic Value |
| Isocyanate | –N=C=O Asym. Stretch | 2255 – 2270 cm⁻¹ (Strong) | 2270 – 2280 cm⁻¹ (Strong) | Primary ID. Conjugation in isopropenyl lowers wavenumber slightly. |
| Alkene | C=C Stretch | 1640 – 1650 cm⁻¹ (Medium) | Absent | Critical Differentiator. Confirms presence of polymerizable vinyl group. |
| Vinyl C-H | =C-H Stretch | 3080 – 3100 cm⁻¹ (Weak) | Absent | Distinguishes vinyl H from alkyl H. |
| Vinyl C-H | =C-H Out-of-Plane Bend | 890 – 900 cm⁻¹ (Strong) | Absent | "The Vinyl Wag." Strong marker for terminal methylene ( |
| Methyl | -CH₃ Stretch | 2920 – 2980 cm⁻¹ | 2960 – 2990 cm⁻¹ | General alkyl backbone confirmation. |
| Methyl | -CH₃ Bend | ~1375 cm⁻¹ & ~1450 cm⁻¹ | ~1370 cm⁻¹ & ~1385 cm⁻¹ | Gem-dimethyl "doublet" often seen in isopropyl groups. |
Note on TMI (Dimethyl meta-isopropenyl benzyl isocyanate): Researchers often confuse "Isopropenyl Isocyanate" with TMI. TMI contains an aromatic ring. If your spectrum shows strong aromatic ring breathing modes at 1600 cm⁻¹ and 1500 cm⁻¹ , you are working with TMI, not pure Isopropenyl Isocyanate.
Deep Dive: The "Dual-Reactivity" Fingerprint
-
The NCO "Siren" (2260 cm⁻¹): This peak is unmistakable. In Isopropenyl Isocyanate, it appears as a very intense, broad singlet or doublet. Caution: Atmospheric CO₂ absorbs near 2350 cm⁻¹; ensure your background subtraction is accurate to avoid baseline distortion near the NCO peak.
-
The Conjugation Shift: The C=C double bond is conjugated with the NCO group. This electronic communication withdraws electron density from the NCO, typically shifting the stretch to a lower frequency (~2260 cm⁻¹) compared to the isolated NCO in Isopropyl Isocyanate (~2275 cm⁻¹).
-
The Polymerization Marker (890 cm⁻¹): The out-of-plane deformation of the terminal
protons is a sharp, reliable peak. During polymerization, this peak's disappearance is the most accurate metric for conversion, as the C=C stretch at 1645 cm⁻¹ can sometimes be obscured by forming urea/amide carbonyls (1630–1690 cm⁻¹).
Experimental Protocol: Anhydrous FTIR Analysis
Safety Warning: Isopropenyl Isocyanate is a lachrymator and skin sensitizer. Handle only in a fume hood.
Protocol: Reaction Monitoring (NCO Consumption)
This protocol validates the conjugation of Isopropenyl Isocyanate to a drug payload (e.g., an amine-containing API).
-
Instrument Setup:
-
Mode: ATR (Attenuated Total Reflectance) with Diamond or ZnSe crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Speed is prioritized over noise for kinetic runs).
-
-
Baseline (t=0):
-
Record background of the clean ATR crystal.
-
Apply a drop of the solvent (anhydrous THF or DCM) to verify dryness (no broad –OH stretch at 3400 cm⁻¹).
-
-
Reactant Standard:
-
Apply pure Isopropenyl Isocyanate.[1] Confirm peaks at 2260 cm⁻¹ and 1645 cm⁻¹ .
-
-
Reaction Monitoring:
-
Add nucleophile (amine/alcohol).
-
Track: Decrease in 2260 cm⁻¹ peak height.
-
Watch For: Emergence of Urea C=O (1630–1660 cm⁻¹) or Carbamate C=O (1700–1720 cm⁻¹) .
-
Critical Check: The C=C peak at 1645 cm⁻¹ should remain if you are only reacting the isocyanate. If 1645 cm⁻¹ and 890 cm⁻¹ also decrease, you are inadvertently polymerizing the alkene (likely due to heat or radical impurities).
-
Visualization: FTIR Workflow
Caption: Workflow for ensuring spectral integrity during isocyanate characterization. Moisture exclusion is paramount.[2]
Reaction Pathway & Spectral Evolution
Understanding how the spectrum changes during drug conjugation is vital.
-
Pathway A (Urea Formation): Reaction with Amine (
).-
Loss: 2260 cm⁻¹ (NCO).
-
Gain: ~3350 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (Urea C=O, overlaps with C=C), ~1550 cm⁻¹ (Amide II, N-H bend).
-
-
Pathway B (Polymerization): Radical initiation of alkene.
-
Loss: 1645 cm⁻¹ (C=C) and 890 cm⁻¹ (=C-H wag).
-
Stable: 2260 cm⁻¹ (NCO remains intact for post-polymerization functionalization).
-
Caption: Divergent spectral outcomes based on reaction pathway. Pathway A consumes NCO; Pathway B consumes C=C.
References
-
CDC/NIOSH. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (Detailed analysis of NCO peak positions for various isocyanates, establishing the ~2270 cm⁻¹ baseline).
-
Thermo Fisher Scientific. Time-Based FT-IR Analysis of Curing of Polyurethanes. (Methodology for kinetic monitoring of NCO consumption and urethane formation).
-
BenchChem. Cross-reactivity studies of isopropyl isocyanate with other functional groups. (Comparative reactivity data for the saturated analog).
-
Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. (Fundamental assignment of vinyl C=C and C-H wagging modes).
Sources
Comparison of isopropenyl isocyanate and vinyl isocyanate reactivity
This guide provides an in-depth technical comparison of Isopropenyl Isocyanate (2-Isocyanatopropene) and Vinyl Isocyanate (N-Vinyl Isocyanate) . It is designed for researchers requiring precise control over polymerization kinetics, heterocycle synthesis, and post-polymerization functionalization.
Executive Summary: The Steric-Electronic Trade-off
The choice between Vinyl Isocyanate (VIC) and Isopropenyl Isocyanate (IPDI/2-IP) is fundamentally a trade-off between reactivity and selectivity .
-
Vinyl Isocyanate (
) : A hyper-reactive, electron-deficient monomer. It offers rapid polymerization and high electrophilicity but suffers from volatility, toxicity, and a tendency toward uncontrolled homopolymerization. -
Isopropenyl Isocyanate (
) : The -methylated analog. The methyl group introduces steric hindrance and electron donation (+I effect), significantly stabilizing the monomer against spontaneous homopolymerization while retaining high reactivity toward specific copolymerization partners (e.g., maleic anhydride) and nucleophiles.
Electronic Structure & Reactivity Profile
The reactivity differences stem from the conjugation of the isocyanate group with the alkene and the perturbation caused by the
2.1. Q-e Scheme & Monomer Reactivity
The Alfrey-Price Q-e values quantify the resonance stabilization (Q) and polarity (e) of the monomers.
| Property | Vinyl Isocyanate (VIC) | Isopropenyl Isocyanate (2-IP) | Interpretation |
| Structure | Methyl group at | ||
| Q Value | 0.14 | 0.16 | Both have low resonance stabilization; reactive radicals. |
| e Value | -0.4 | -0.8 | 2-IP is significantly more electron-rich (negative) due to methyl donation. |
| Electronic Nature | Electron-Rich Alkene | Highly Electron-Rich Alkene | 2-IP acts as a stronger donor in Charge Transfer (CT) complexes. |
| Homopolymerization | Rapid / Unstable | Very Slow / Sterically Hindered | 2-IP is kinetically stabilized by the methyl group. |
2.2. Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the electronic push-pull effects governing the reactivity of both molecules.
Caption: Electronic and steric perturbations distinguishing Vinyl Isocyanate from Isopropenyl Isocyanate.
Polymerization Behavior
This is the most critical differentiator for application scientists.
3.1. Homopolymerization [1]
-
VIC: Polymerizes readily via radical mechanisms. Often requires storage at low temperatures with inhibitors (e.g., phenothiazine) to prevent formation of insoluble gels.
-
2-IP: The
-methyl group acts similarly to -methylstyrene. It creates a low ceiling temperature ( ) and steric blockage, making high-molecular-weight homopolymerization difficult. This is an advantage for shelf-life stability and handling.
3.2. Alternating Copolymerization (The "Sweet Spot")
Both monomers form strictly alternating copolymers with electron-deficient monomers like Maleic Anhydride (MA) . This reaction proceeds via a Charge Transfer (CT) Complex.
-
Mechanism: The electron-rich alkene (VIC or 2-IP) forms a donor-acceptor complex with the electron-poor MA. The radical propagates by adding to the complex as a unit.
-
2-IP Advantage: Due to its more negative e-value (-0.8 vs -0.4), 2-IP forms a stronger CT complex with MA, leading to highly regular alternating structures: -[2-IP -alt- MA]-.
Experimental Protocols
4.1. Synthesis of Isopropenyl Isocyanate (Curtius Rearrangement)
Note: This synthesis avoids the use of phosgene gas, utilizing the Curtius rearrangement of methacryloyl azide.
Reagents:
-
Methacryloyl chloride (1.0 eq)
-
Sodium azide (
) (1.2 eq) -
Toluene (Anhydrous)
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide)[2]
Protocol:
-
Azide Formation: Dissolve
in water. Add to a cooled ( ) solution of methacryloyl chloride in toluene with vigorous stirring. Maintain to prevent premature decomposition. -
Separation: Separate the organic layer containing methacryloyl azide. Dry over
at . Warning: Azides are shock-sensitive. Do not concentrate to dryness. -
Rearrangement: Heat the toluene solution gently to reflux (
). Evolution of gas indicates the Curtius rearrangement to the isocyanate. -
Distillation: Once gas evolution ceases, fractional distillation under reduced pressure yields pure Isopropenyl Isocyanate.
4.2. Copolymerization with Maleic Anhydride
Objective: Synthesis of Poly(Isopropenyl Isocyanate-alt-Maleic Anhydride).
-
Feed: Mix Isopropenyl Isocyanate (50 mol%) and Maleic Anhydride (50 mol%) in dry benzene or dioxane.
-
Initiator: Add AIBN (Azobisisobutyronitrile) at 1 wt% relative to monomers.
-
Conditions: Degas via freeze-pump-thaw cycles (3x). Heat to
for 12 hours. -
Workup: Precipitate the polymer into dry diethyl ether. The alternating copolymer precipitates as a white powder.
-
Characterization: Verify structure via FTIR (Appearance of succinic anhydride bands ~1780/1850 cm⁻¹ and NCO band ~2270 cm⁻¹).
Reactivity with Nucleophiles (Post-Polymerization Modification)
Both monomers provide a pendant NCO group. However, the steric environment differs.
-
VIC-derived polymers: The NCO group is attached to a secondary carbon (backbone). It is relatively accessible but sterically crowded by the backbone itself.
-
2-IP-derived polymers: The NCO is attached to a tertiary carbon (backbone). The
-methyl group provides significant steric shielding to the NCO group.-
Consequence: 2-IP NCO groups react slower with nucleophiles (alcohols/amines) than VIC NCO groups.
-
Application: This "latent" reactivity allows for better control during functionalization, preventing rapid gelation when adding crosslinkers.
-
Reactivity Hierarchy (Nucleophilic Attack):
Summary Data Tables
Table 1: Physicochemical & Reactivity Comparison
| Feature | Vinyl Isocyanate | Isopropenyl Isocyanate |
| CAS Number | 3555-94-0 | 1795-48-8 (Sat.) / Check specific vendor for 2-IP |
| Boiling Point | 39°C (Volatile) | ~63-65°C (Less Volatile) |
| Stability | Poor (Polymerizes/Dimerizes) | Good (Stabilized by methyl group) |
| Lachrymator | Severe | Moderate to Severe |
| Q Value | 0.14 | 0.16 |
| e Value | -0.40 | -0.80 (Stronger Donor) |
| Primary Use | Rapid cure coatings, grafting | Controlled architecture polymers |
Table 2: Polymerization Modes
| Mode | Vinyl Isocyanate | Isopropenyl Isocyanate |
| Radical Homopolymerization | Fast, often crosslinks spontaneously. | Very slow / Oligomers only (Steric hindrance). |
| Anionic Polymerization | Possible (low temp). | Possible (Living anionic polymerization known). |
| Copolymerization (Styrene) | Random/Statistical. | Tendency toward alternation.[3][4][5] |
| Copolymerization (Maleic Anh.) | Alternating (CT Complex). | Strictly Alternating (Strong CT Complex). |
Visualizing the Synthesis Workflow
Caption: Synthesis of Isopropenyl Isocyanate via Curtius Rearrangement of Methacryloyl Chloride.
References
-
Mormann, W., & Schmalz, K. (1994).[3] Polymers from multifunctional isocyanates.[3][5][6] 9. Alternating copolymers from 2-propenyl isocyanate and maleic anhydride. Macromolecules, 27(24), 7115-7120.[3] Link
-
Hart, R., & van Dormael, A. (1964). Polymers of vinyl isocyanate.[3][6][7][8] Journal of Polymer Science Part B: Polymer Letters, 2(6).
-
Slagel, R. C. (1972).[9] A convenient synthesis of isopropenyl isocyanate. Canadian Journal of Chemistry.[9]
-
Alfrey, T., & Price, C. C. (1947). Relative reactivities in vinyl copolymerization.[5][6] Journal of Polymer Science, 2(1), 101-106. (Source for Q-e theory application).
-
BenchChem. (2025). Application Notes: Vinyl Isocyanate in Copolymerization.[3][6][7]Link
Sources
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. US2334476A - Unsaturated isocyanate - Google Patents [patents.google.com]
- 9. US6271195B1 - Aminimide-containing molecules and materials as molecular recognition agents - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2-Isocyanatoprop-1-ene
Foreword: As researchers and drug development professionals, our work with novel and highly reactive compounds demands a commensurate level of diligence in their handling and disposal. 2-Isocyanatoprop-1-ene, with its reactive isocyanate functional group (-NCO), is a prime example of a chemical that requires a thorough and validated disposal protocol. This guide moves beyond simple checklists to provide a deep, technically grounded framework for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined are built on the foundational principles of isocyanate chemistry and are designed to be self-validating, ensuring complete deactivation before the material enters the waste stream.
Part 1: The Critical Imperative for Neutralization: Understanding the Hazards
The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the source of its utility in synthesis and also the root of its significant hazards.
-
Extreme Reactivity with Water and Nucleophiles: The primary hazard associated with isocyanates is their vigorous and often exothermic reaction with compounds containing active hydrogen atoms, such as water, alcohols, and amines[1][2]. The reaction with water is particularly problematic in a disposal context. It proceeds through an unstable carbamic acid intermediate, which rapidly decomposes to form an amine and carbon dioxide gas[3]. In a sealed waste container, this gas evolution can lead to a dangerous pressure buildup and potential rupture[4].
-
Inhalation Toxicity and Sensitization: Isocyanates are potent respiratory and skin sensitizers[5][6]. Initial exposure, even at low concentrations, can lead to the development of occupational asthma, characterized by chest tightness and difficulty breathing[5][7]. Subsequent exposure in a sensitized individual can trigger a severe asthmatic reaction. The compounds are also classified as toxic and corrosive, capable of causing severe injury upon inhalation, ingestion, or direct contact[2].
-
Flammability: Many isocyanates are flammable liquids that can be easily ignited by heat, sparks, or flames[8][9]. This necessitates careful storage away from ignition sources and the use of non-sparking tools during handling and disposal[10][11].
Given these hazards, it is imperative that this compound is never discarded directly into a waste solvent container. The only authoritative and safe method for its disposal is through chemical neutralization, which converts the reactive -NCO group into a stable, non-hazardous derivative.
Part 2: Essential Personal Protective Equipment (PPE)
A risk assessment is mandatory before handling isocyanates, and the use of appropriate PPE is non-negotiable. PPE is the last line of defense and must be selected based on the high-risk nature of these compounds[12].
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile). Double-gloving is recommended. | Thin latex gloves are not suitable as they offer poor resistance to isocyanates[12][13]. Chemical-resistant materials prevent skin contact, which can cause irritation, dermatitis, and sensitization[14]. |
| Eye Protection | Chemical safety goggles and a full-face shield, or a full-face respirator. | Protects against splashes of the corrosive liquid and irritating vapors[3][15]. A full-face respirator provides a higher level of protection for both the eyes and respiratory system[12]. |
| Body Protection | Disposable chemical-resistant coveralls or a lab coat with a chemical-resistant apron. | Prevents contamination of personal clothing and minimizes the risk of skin exposure[14]. |
| Respiratory Protection | A full-face respirator with organic vapor and particulate cartridges (A2P3 or similar rating). | Required for all handling operations outside of a certified fume hood. Essential to prevent inhalation, the primary route of exposure leading to respiratory sensitization and asthma[5][15]. |
Part 3: Validated Protocol for Neutralization and Disposal
This protocol is designed for the safe and complete neutralization of small quantities (<50 g or mL) of this compound. All operations must be conducted within a certified chemical fume hood.
Step 1: Preparation of the Decontamination Solution
The causality behind the choice of decontamination solution is critical. The goal is to provide a stable nucleophile in a suitable medium to react with the isocyanate. An alcoholic ammonia solution is highly effective.
Decontamination Solution Recipe (Choose one):
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 | Source |
| Formula A | Isopropyl Alcohol (90%) | Concentrated Ammonia (5%) | Water (5%) | N/A | [16] |
| Formula B | Sodium Carbonate (5-10%) | Liquid Detergent (0.2-1%) | Water (90-95%) | N/A | [4] |
-
Mechanism: The alcohol and ammonia (or carbonate/water) provide active hydrogen nucleophiles (from -OH and -NH2 groups) that readily attack the electrophilic carbon of the isocyanate group. This converts the isocyanate into stable urethane and urea derivatives. The detergent in Formula B acts as a surfactant to emulsify the likely water-insoluble isocyanate, increasing the surface area for reaction[4].
Step 2: The Neutralization Workflow
The following workflow is designed to be a self-validating system, ensuring a complete and safe reaction.
Caption: Workflow for the safe neutralization of this compound.
Step-by-Step Methodology:
-
Don PPE: Before beginning, put on all personal protective equipment as detailed in Part 2.
-
Select Container: Choose a glass beaker or flask that is at least 10 times the volume of the combined isocyanate and decontamination solution. This large headspace safely accommodates any gas evolution.
-
Prepare for Reaction: Place the beaker on a magnetic stir plate inside a chemical fume hood. Add the chosen decontamination solution to the beaker.
-
Initiate Stirring: Begin vigorous stirring of the decontamination solution to create a vortex.
-
Add Isocyanate: Using a pipette or dropping funnel, add the this compound to the solution slowly and dropwise. This is the most critical step for safety. Never add the solution to the bulk isocyanate, as this can cause an uncontrolled reaction[4].
-
Observe and Wait: The reaction may be exothermic. Observe for signs of gas evolution. Once the addition is complete, cover the beaker loosely with a watch glass (do not seal it) and allow the mixture to stir for at least one hour.
-
Ensure Complete Reaction: Turn off the stirrer and leave the unsealed container in the back of the fume hood for a minimum of 24 hours[16]. This extended period ensures the reaction goes to completion.
-
Final Disposal: The resulting neutralized mixture can now be safely transferred to an appropriate aqueous hazardous waste container for disposal according to your institution's environmental health and safety guidelines.
Part 4: Emergency Spill Procedures
In the event of a small laboratory spill (<100 mL), immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate. Ensure the fume hood is operational.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, clay, or sand. Do not use combustible absorbents like paper towels or sawdust [4][7].
-
Neutralize: Slowly pour the decontamination solution over the absorbent-isocyanate mixture, working from the outside in. Allow it to react for at least 30 minutes.
-
Collect: Carefully scoop the mixture into an open (unsealed) container.
-
Final Decontamination: Wipe the spill area with a cloth soaked in the decontamination solution. Place the cloth and all contaminated materials into the open waste container.
-
Dispose: Label the container and manage it as hazardous waste, allowing it to remain unsealed in a fume hood for 48 hours to ensure all gas has dissipated before collection[7].
By adhering to this comprehensive guide, researchers can confidently manage the risks associated with this compound, ensuring a safe laboratory environment through scientifically sound disposal practices.
References
- Prochemko. (2020, February 3). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,6-Difluorophenyl isocyanate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Isocyanates. PubChem Compound Summary.
- Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates.
- Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. U.S. Department of Labor.
- Government of Canada. (2022, September 9). Isocyanates: Control measures guideline.
- Fisher Scientific. (2009, September 17). SAFETY DATA SHEET: Isopropyl isocyanate.
- Gaco Western LLC. (2015, September 9). SAFETY DATA SHEET: ISOCYANATE COMPONENT A.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- Fisher Scientific. (2011, May 31). SAFETY DATA SHEET: 2-Isopropylphenyl isocyanate.
- Angene Chemical. (2025, March 11). Safety Data Sheet: 3-ISocyanatoprop-1-yne.
- Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A).
- Chem Service, Inc. (2015, February 13). SAFETY DATA SHEET: Isopropyl isocyanate.
- 3M. (2022, December 14). Safety Data Sheet.
- Safe Work Australia. (2015, July 9). Guide for handling Isocyanates.
- National Center for Biotechnology Information. (n.d.). 3-Isocyanatoprop-1-yne. PubChem Compound Summary.
- Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
- Safe Work Australia. (n.d.). Guide to handling isocyanates.
- ISOPA/ALIPA. (n.d.). Personal Protective Equipment. Safe use of diisocyanates.
- American Elements. (n.d.). 1-isocyanato-2-methylprop-1-ene.
- International Science Community Association. (n.d.). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers.
- American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
- Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?
- California Department of Public Health. (n.d.). Isocyanates: Working Safely.
- Cheméo. (n.d.). 2-propyl-1-hexene - Chemical & Physical Properties.
- National Center for Biotechnology Information. (n.d.). 2-Methylpropyl isocyanate. PubChem Compound Summary.
- National Center for Biotechnology Information. (n.d.). 1-Hexene. PubChem Compound Summary.
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- 16. isca.me [isca.me]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Isocyanatoprop-1-ene (Allyl Isocyanate)
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds often involves working with highly reactive and hazardous materials. One such chemical is 2-Isocyanatoprop-1-ene, more commonly known as allyl isocyanate. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to understand the rationale behind each safety measure.
Understanding the Hazard: Why Allyl Isocyanate Demands Respect
Allyl isocyanate is a highly reactive organic compound due to the presence of the isocyanate functional group (-N=C=O). This group readily reacts with nucleophiles such as alcohols, amines, and even water. This reactivity is the basis for its utility in synthesis but also the root of its hazardous nature.
Exposure to isocyanates can lead to severe health effects.[1] The primary concerns are:
-
Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to respiratory sensitization.[1] Subsequent exposures, even at very low concentrations, can trigger severe asthma-like reactions, which can be life-threatening.[2]
-
Skin and Eye Irritation: Direct contact can cause severe irritation to the skin and eyes.[3][4] Prolonged contact may lead to chemical burns.
-
Allergic Skin Reactions: Isocyanates can cause allergic skin reactions (contact dermatitis).[5] Once sensitized, an individual may experience a reaction upon subsequent contact with even minute amounts of the substance.
Given these significant risks, a comprehensive PPE strategy is not merely a recommendation but an absolute necessity.
The Core of Protection: Selecting the Right PPE
The selection of appropriate PPE is the cornerstone of safe handling.[6] The following is a breakdown of the essential PPE for working with allyl isocyanate, along with the scientific reasoning for each choice.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Butyl Rubber | Provides resistance to chemical permeation. Latex gloves are unsuitable as they offer poor protection against many chemicals and can cause latex allergies.[7] |
| Eye Protection | Chemical Splash Goggles and a Face Shield | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Chemical-Resistant Lab Coat or Coveralls | Protects the skin from accidental splashes and spills. For larger quantities or higher-risk operations, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | Essential for preventing inhalation of harmful vapors. The specific type of respirator will depend on the concentration and duration of exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined protocol is critical to minimizing the risk of exposure. The following steps should be followed every time allyl isocyanate is handled.
Preparation and Donning of PPE
-
Inspect All PPE: Before each use, carefully inspect all PPE for any signs of damage, such as cracks, holes, or degradation.
-
Donning Sequence:
-
Inner Gloves: Don a pair of nitrile gloves.
-
Lab Coat/Coveralls: Put on your chemical-resistant lab coat or coveralls, ensuring it is fully fastened.
-
Respirator: Perform a positive and negative pressure seal check to ensure your respirator is properly fitted.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don a second pair of nitrile or butyl rubber gloves over the first pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
-
Handling Allyl Isocyanate
-
Work in a Ventilated Area: All work with allyl isocyanate must be conducted in a certified chemical fume hood to minimize the concentration of vapors in the breathing zone.[3][8]
-
Use Small Quantities: Whenever possible, work with the smallest quantity of the chemical necessary for the experiment.
-
Avoid Incompatible Materials: Keep allyl isocyanate away from water, alcohols, amines, and strong acids or bases to prevent violent reactions.[9]
-
Keep Containers Tightly Closed: When not in use, ensure that the container is tightly sealed to prevent the escape of vapors.[10]
Doffing and Disposal of PPE
Proper removal of PPE is just as important as wearing it correctly to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles, handling them by the sides.
-
Lab Coat/Coveralls: Remove your lab coat or coveralls, rolling it away from your body to avoid contact with the contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Respirator: Remove your respirator.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
All disposable PPE should be placed in a clearly labeled hazardous waste container for proper disposal according to your institution's guidelines.[11]
Emergency Response: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and decisive action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: In the case of a small spill, it can be absorbed with an inert material such as vermiculite or sand.[9] The area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[7]
Visual Workflow for PPE Handling
To further clarify the procedural steps, the following diagram illustrates the logical flow of PPE handling when working with allyl isocyanate.
Caption: Procedural workflow for donning, handling, and doffing PPE.
References
-
3M Safety Data Sheet. (2022-12-14). 3M. Retrieved from [Link]
-
Prochemko SAFETY DATA SHEET. (2020-02-03). Prochemko. Retrieved from [Link]
-
New Jersey Department of Health Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from [Link]
-
Isocyanates: Control measures guideline. (2022-09-09). Canada.ca. Retrieved from [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries. Retrieved from [Link]
-
Isocyanates: Working Safely. (2014-05). California Department of Public Health. Retrieved from [Link]
-
Isocyanates. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Isocyanate-based Spray-on Linings: Worker Protection. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Angene Chemical Safety Data Sheet. (2025-03-11). Angene Chemical. Retrieved from [Link]
-
Isocyanates - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Personal Protective Equipment - Safe use diisocyanates. (n.d.). Safe use of diisocyanates. Retrieved from [Link]
-
Isocyanates - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
ALLYL ISOCYANATE, 96% - Safety Data Sheet. (2015-03-11). Gelest, Inc. Retrieved from [Link]
-
ISOPROPYL ISOCYANATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
Isocyanates - Possible Solutions. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Respiratory Protection for Isocyanates. (n.d.). WorkSafeBC. Retrieved from [Link]
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- 11. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
